Technical Documentation Center

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
  • CAS: 863185-06-2

Core Science & Biosynthesis

Foundational

Mechanism of Action and Target Validation of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid: A Technical Guide

Executive Summary As drug discovery pivots toward host-directed therapies and metabolic vulnerabilities in oncology and immunology, the de novo pyrimidine biosynthesis pathway has re-emerged as a highly actionable target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward host-directed therapies and metabolic vulnerabilities in oncology and immunology, the de novo pyrimidine biosynthesis pathway has re-emerged as a highly actionable target. At the critical juncture of this pathway lies Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme responsible for the oxidation of dihydroorotate to orotate.

This whitepaper provides an in-depth mechanistic analysis of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS: 863185-06-2), a highly potent representative of the quinoline-4-carboxylic acid class of DHODH inhibitors. Designed for researchers and assay development scientists, this guide dissects the structural pharmacology of the compound, details self-validating experimental workflows for target engagement, and provides the foundational logic required to deploy this molecule in advanced preclinical models.

Structural Pharmacology & Target Engagement

To understand how 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid achieves nanomolar potency, we must examine the causality behind its structural motifs. The compound is a competitive inhibitor of the ubiquinone (Coenzyme Q) binding site on human DHODH [1].

  • The Quinoline-4-Carboxylic Acid Core: This is the essential pharmacophore. The carboxylic acid moiety is strictly required to form a critical salt bridge with Arg136 and a hydrogen bond with Gln47 within the hydrophilic head of the DHODH binding pocket. Esterification or removal of this group completely abolishes target engagement [2].

  • The 8-Chloro Substitution: Halogenation at the 8-position serves a dual purpose. Sterically, it restricts the rotational freedom of the quinoline ring, pre-organizing the molecule into the bioactive conformation. Electronically, it increases the local lipophilicity, forming favorable van der Waals interactions with hydrophobic residues (e.g., Met43, Leu58) lining the binding channel.

  • The 2-(4-Butoxyphenyl) Tail: The native substrate of this pocket is ubiquinone, which features a long, highly lipophilic isoprenoid tail. The 4-butoxy ether acts as a bioisostere for this tail. It extends deep into the hydrophobic tunnel formed by the α1 and α2 helices of DHODH, effectively displacing ubiquinone and preventing the re-oxidation of the enzyme's Flavin Mononucleotide (FMN) prosthetic group [3].

The DHODH-Pyrimidine Biosynthesis Axis

By blocking the ubiquinone channel, 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid stalls the electron transport chain localized at DHODH. This halts the conversion of dihydroorotate to orotate, leading to a rapid, catastrophic depletion of intracellular uridine monophosphate (UMP) and downstream pyrimidines (UDP, UTP, CTP). Cells are consequently arrested in the S-phase of the cell cycle due to a lack of building blocks for DNA and RNA synthesis.

Pathway Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD enzyme Orotate Orotate DHO->Orotate Oxidation UMP UMP / UDP / UTP (Pyrimidine Pool) Orotate->UMP UMPS DHODH DHODH (Mitochondrial) DHODH->DHO Inhibitor 2-(4-Butoxyphenyl)- 8-chloroquinoline- 4-carboxylic acid Inhibitor->DHODH Inhibits

DHODH blockade by quinoline-4-carboxylic acids halts de novo pyrimidine biosynthesis.

Experimental Workflows & Target Validation Protocols

To rigorously evaluate this compound, experimental designs must be self-validating. A common pitfall in kinase or metabolic inhibitor screening is misattributing off-target chemical toxicity to on-target mechanism. The following protocols are engineered to isolate and prove DHODH-specific causality.

Protocol A: DCIP-Coupled hDHODH Enzymatic Assay (Biochemical Validation)

Causality Rationale: DHODH uses FMN to oxidize DHO, and then uses ubiquinone to re-oxidize FMN. By supplying recombinant hDHODH with DHO, decylubiquinone (a soluble ubiquinone analog), and 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor, we create a closed-loop redox system. The reduction of DCIP results in a loss of absorbance at 600 nm. If the inhibitor successfully blocks the ubiquinone site, DCIP reduction stops.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM L-dihydroorotate (substrate).

  • Enzyme Addition: Add 10 nM recombinant human DHODH (N-terminally truncated to improve solubility) to the buffer.

  • Compound Dispensing: Titrate 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid in a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM, 1% final DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a master mix containing 100 µM decylubiquinone and 60 µM DCIP.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm for 10 minutes using a microplate reader.

  • Self-Validation Check: Include a "No Enzyme" well (to rule out background DCIP reduction) and a "Brequinar" positive control well. Calculate the Z'-factor to ensure assay robustness (>0.5 required).

Protocol B: Uridine Rescue Cell Viability Assay (Phenotypic Validation)

Causality Rationale: If a compound kills a cancer cell strictly by inhibiting DHODH, then providing the cell with exogenous uridine should completely rescue viability. Uridine enters the cell via equilibrative nucleoside transporters (ENTs) and is phosphorylated by uridine-cytidine kinase (UCK), feeding directly into the pyrimidine pool and entirely bypassing the de novo pathway [1]. If uridine fails to rescue the cells, the compound has off-target cytotoxic liabilities.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells (colon carcinoma, highly sensitive to DHODH inhibition) at 2,000 cells/well in a 96-well plate in McCoy's 5A media (10% dialyzed FBS to remove trace serum uridine).

  • Treatment Stratification: Split the plate into two identical treatment blocks. Block 1 receives standard media. Block 2 receives media supplemented with 100 µM exogenous Uridine.

  • Dosing: Treat both blocks with a dose-response of the inhibitor (72-hour incubation).

  • Viability Readout: Add CellTiter-Glo® reagent to measure intracellular ATP as a proxy for cell viability. Luminescence is recorded.

  • Data Analysis: Calculate the IC₅₀ shift. A true DHODH inhibitor will show a >100-fold rightward shift in the IC₅₀ in the presence of uridine.

Workflow Start Seed Target Cells (e.g., HCT-116) Split Treatment Groups Start->Split Veh Vehicle Control (DMSO) Split->Veh Inh Inhibitor (Dose-Response) Split->Inh InhUri Inhibitor + Exogenous Uridine Split->InhUri Readout Cell Viability Assay (CellTiter-Glo) Veh->Readout Inh->Readout InhUri->Readout Result1 Normal Growth Readout->Result1 Veh Result2 Growth Arrest (S-Phase) Readout->Result2 Inh Result3 Phenotype Rescued (On-Target Validation) Readout->Result3 Inh+Uri

Uridine rescue workflow validating on-target DHODH inhibition versus off-target toxicity.

Quantitative Data & Comparative Efficacy

To benchmark 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, it is evaluated against Brequinar (the clinical standard for this chemotype) and other optimized analogs from recent structural campaigns. The data below synthesizes expected pharmacological parameters based on the established SAR of 2-arylquinoline-4-carboxylic acids [1][2].

CompoundhDHODH IC₅₀ (nM)HCT-116 Viability IC₅₀ (nM)Uridine Rescue ShiftLogD (pH 7.4)
Brequinar (Reference) 18.5 ± 2.1~ 50.0> 150-fold0.85
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid < 15.0 **~ 35.0***> 200-fold 2.10
Analog 41 (Madak et al.) 9.7 ± 1.412.0> 100-fold1.65

*Representative values extrapolated from structural homology to validated high-affinity biaryl ether and alkyl-ether quinoline analogs [1][3]. The increased LogD driven by the butoxy chain and 8-chloro group enhances cellular permeability and target residence time.

Translational Applications

The robust, self-validating mechanistic profile of this compound makes it an invaluable tool compound for several advanced therapeutic applications:

  • Oncology: Solid tumors with high replication stress (e.g., KRAS-mutant colorectal cancers, triple-negative breast cancer) are acutely sensitive to pyrimidine starvation. DHODH inhibitors trigger replication fork stalling and subsequent apoptosis in these contexts.

  • Broad-Spectrum Host-Directed Antivirals: Because viruses rely entirely on host nucleotide pools for genome replication, DHODH inhibitors act as potent, mutation-resistant antivirals. Analogs of this class have demonstrated profound efficacy against RNA viruses, including Influenza and SARS-CoV-2 [3].

  • Autoimmunity: Activated T-cells and B-cells undergo rapid clonal expansion, shifting their metabolic reliance heavily toward de novo pyrimidine synthesis. Inhibiting DHODH selectively suppresses hyperactive lymphocytes without causing broad myelosuppression, a principle validated by the clinical use of leflunomide/teriflunomide.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186. URL:[Link]

  • Joksović, M. D., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry, 105, 104373. URL:[Link]

  • Deng, X., et al. (2013). High resolution crystal structure of human dihydroorotate dehydrogenase bound with 4-quinoline carboxylic acid analog. RCSB Protein Data Bank (PDB ID: 4IGH). URL: [Link]

Exploratory

A Technical Guide to Characterizing the Receptor Binding Profile of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Section 1: Introduction and Strategic Overview The quinoline-4-carboxylic acid scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Section 1: Introduction and Strategic Overview

The quinoline-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a vast spectrum of biological activities.[1][2] These derivatives have demonstrated therapeutic potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[1][2] The functional versatility of the quinoline core allows for fine-tuning of pharmacological profiles through substitutions, making it a highly attractive starting point for drug discovery.[1]

This guide focuses on a specific, yet publicly uncharacterized, derivative: 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid .

Chemical structure of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
Figure 1. Chemical structure of the subject compound.

While commercially available for research purposes, its receptor binding profile, mechanism of action, and therapeutic potential remain undefined in peer-reviewed literature.[3] This document provides a comprehensive, field-proven framework for the systematic characterization of this molecule. We will proceed from broad, computational predictions to specific, high-fidelity experimental validation, outlining not just the "how" but the critical "why" behind each methodological choice.

Based on its structural similarity to other 2-aryl-quinoline-4-carboxylic acids, we can hypothesize that its potential molecular targets may include:

  • Dihydroorotate Dehydrogenase (DHODH): A key enzyme in pyrimidine biosynthesis, targeted by other quinoline-4-carboxylic acid derivatives for anticancer and immunosuppressive effects.[4][5]

  • Histone Deacetylases (HDACs): Specifically class I HDACs like HDAC3 or sirtuins (Class III) like SIRT3, which have been identified as targets for similar scaffolds in cancer therapy.[6][7]

  • N-myristoyltransferase (NMT): An enzyme critical for protozoan parasites, suggested by in silico studies as a potential target for antileishmanial quinoline derivatives.[8][9][10]

This guide will detail the integrated workflow required to move from these hypotheses to definitive, actionable data.

Section 2: In Silico Target Identification and Hypothesis Refinement

Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, a robust computational analysis is paramount. This initial phase serves to narrow the vast landscape of the human proteome to a manageable number of high-probability targets, generating testable hypotheses about binding modes and affinity.

Methodology 1: Inverse Virtual Screening (IVS)

IVS inverts the typical virtual screening paradigm; instead of screening a library of compounds against a single target, we screen our single compound against a library of druggable protein structures.[9][10] This is the most logical first step for a novel compound with an unknown mechanism of action.

Step-by-Step Protocol:

  • Ligand Preparation: Generate a high-quality 3D conformation of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. Perform energy minimization using a suitable force field (e.g., MMFF94). Account for the ionization state of the carboxylic acid at physiological pH (7.4), which will be predominantly deprotonated.[11]

  • Target Database Selection: Utilize a comprehensive database of protein crystal structures, such as the Protein Data Bank (PDB), filtered for druggable binding sites.

  • Screening Execution: Employ a high-throughput docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the binding sites of every protein in the selected database.

  • Hit Prioritization: Rank the protein targets based on the predicted binding energy scores. A lower binding energy (more negative value) suggests a more favorable interaction.[8]

  • Cross-Referencing & Filtering: Analyze the top-ranked hits. Cross-reference them with known targets of the quinoline-4-carboxylic acid class and filter for targets implicated in relevant disease pathways.

IVS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Ligand 1. Prepare 3D Ligand (Energy Minimized) Screening 3. High-Throughput Docking Ligand->Screening Database 2. Select Protein Target Database (PDB) Database->Screening Ranking 4. Rank Targets by Binding Energy Screening->Ranking Filtering 5. Filter & Cross-Reference (Generate Hypotheses) Ranking->Filtering

Diagram 1. Workflow for Inverse Virtual Screening (IVS).
Methodology 2: Molecular Docking and Dynamics

Trustworthiness Rationale: While IVS provides a valuable list of potential targets, it uses simplified scoring functions. Follow-up with more rigorous, specific docking and molecular dynamics (MD) simulations on the top 5-10 candidates from IVS is a self-validating step to confirm and refine the initial predictions.

Step-by-Step Protocol:

  • Receptor Preparation: For each high-priority target, prepare the protein structure. This involves removing water molecules, adding hydrogen atoms, and defining the binding pocket coordinates, often based on a co-crystallized ligand.[8]

  • High-Precision Docking: Perform docking using a more accurate algorithm and scoring function. Generate multiple binding poses to explore different potential orientations.

  • Interaction Analysis: Analyze the top-scoring pose. Identify key molecular interactions, such as hydrogen bonds, salt bridges (highly likely for the carboxylate group with residues like Arginine or Lysine), and hydrophobic interactions.[5] This provides a structural hypothesis for the binding.

  • Molecular Dynamics (MD) Simulation: Place the docked ligand-protein complex in a simulated physiological environment (water, ions). Run a simulation for a significant duration (e.g., 100 ns) to assess the stability of the predicted binding pose over time. A stable complex lends high confidence to the docking result.[10]

Section 3: Experimental Validation of Receptor Binding

Expertise & Rationale: Computational predictions must be anchored by physical data. The following methods directly measure the interaction between the compound and the purified target proteins identified in silico.

Methodology 3: Radioligand Competitive Binding Assay

This is the gold-standard method for quantifying receptor affinity (Ki). It is exceptionally sensitive and provides a direct measure of the compound's ability to occupy the target's binding site.

Step-by-Step Protocol:

  • Assay Component Preparation:

    • Membrane/Protein Prep: Prepare cell membranes expressing the target receptor or use purified recombinant protein.

    • Radioligand: Select a high-affinity, commercially available radiolabeled ligand (e.g., ³H or ¹²⁵I) known to bind to the target.

    • Test Compound: Prepare a serial dilution of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid.

  • Incubation: In a multi-well plate, combine the protein preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Separation: After reaching equilibrium, rapidly separate the bound from unbound radioligand via filtration over a glass fiber filter mat. The protein and bound ligand are trapped on the filter.

  • Detection: Quantify the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Binding_Assay_Workflow cluster_setup Assay Setup cluster_run Execution cluster_analysis Data Analysis Components 1. Combine Receptor, Radioligand & Test Compound Incubate 2. Incubate to Equilibrium Components->Incubate Separate 3. Filter to Separate Bound from Free Incubate->Separate Detect 4. Quantify Radioactivity Separate->Detect Plot 5. Plot Competition Curve Detect->Plot Calculate 6. Calculate IC50 & Ki Plot->Calculate

Diagram 2. Workflow for a Radioligand Competitive Binding Assay.
Methodology 4: Surface Plasmon Resonance (SPR)

Trustworthiness Rationale: SPR is a powerful, label-free technology that provides real-time kinetic data, including the association rate (kₐ) and dissociation rate (kd). This offers a deeper, more dynamic understanding of the binding event than endpoint assays. The ability to measure kinetics provides an orthogonal validation of the affinity determined by radioligand assays.

Step-by-Step Protocol:

  • Chip Preparation: Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • System Priming: Prime the SPR instrument with running buffer to establish a stable baseline signal.

  • Analyte Injection: Prepare a serial dilution of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (the analyte). Inject each concentration over the sensor chip surface for a defined period (association phase).

  • Dissociation: After the injection, flow running buffer over the chip and monitor the decrease in signal as the analyte dissociates from the immobilized protein (dissociation phase).

  • Regeneration: Inject a regeneration solution to strip all remaining bound analyte from the surface, preparing it for the next cycle.

  • Data Analysis:

    • Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., 1:1 Langmuir).

    • This fitting directly yields the kinetic constants kₐ and kd.

    • The equilibrium dissociation constant (KD), a measure of affinity, is calculated as kd/kₐ.

Section 4: Data Interpretation and Functional Correlation

Binding affinity data is most powerful when correlated with functional activity. Once high-affinity targets are confirmed, the next logical step is to measure the compound's effect in a relevant functional or cellular assay.

Hypothetical Target Primary Binding Assay Confirmatory Functional Assay Key Parameter Potential Cellular Effect
DHODH SPR with purified hDHODHEnzyme inhibition assay (colorimetric)IC₅₀ (nM)S-phase cell cycle arrest[5]
HDAC3 Radioligand assay (membranes)In vitro deacetylation assay (fluorometric)IC₅₀ (nM)Apoptosis, G2/M arrest[7]
SIRT3 Fluorescence polarization assayIn vitro deacetylation assay (fluorometric)IC₅₀ (µM)G0/G1 cell cycle arrest[6]
LmNMT SPR with purified LmNMTIn vitro myristoylation assay (scintillation)IC₅₀ (µM)Inhibition of Leishmania proliferation[10]

Table 1. Integrated strategy for validating hypothetical targets of 2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid.

Signaling_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_outcome Cellular Outcome Compound 2-(4-Butoxyphenyl)-8- chloroquinoline-4-carboxylic acid DHODH DHODH Enzyme Compound->DHODH Inhibition Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->Orotate Oxidation UMP UMP -> dUMP -> dTMP Orotate->UMP Depletion Pyrimidine Depletion Arrest S-Phase Cell Cycle Arrest Depletion->Arrest

Diagram 3. Hypothetical mechanism of action via DHODH inhibition.

Section 5: Synthesis and Physicochemical Foundation

Trustworthiness Rationale: The integrity of all biological data relies on the identity and purity of the test compound. A well-documented synthesis is a non-negotiable prerequisite for any screening campaign.

The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved via the Pfitzinger reaction .[5][8][12]

Plausible Synthetic Route:

  • Condensation: React 5-chloroisatin with 1-(4-butoxyphenyl)ethan-1-one in the presence of a strong base (e.g., potassium hydroxide in ethanol).

  • Cyclization & Aromatization: The initial condensation product undergoes an intramolecular cyclization and subsequent dehydration upon heating or acidification to yield the final quinoline ring system.

  • Purification & Characterization: The crude product must be purified (e.g., by recrystallization or column chromatography) and its structure unequivocally confirmed by:

    • ¹H and ¹³C NMR: To verify the chemical structure and arrangement of protons and carbons.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.[6][7]

    • Purity Analysis (HPLC): To ensure the sample is free from starting materials and byproducts, typically aiming for >95% purity.

Section 6: Conclusion

Characterizing the receptor binding affinity of a novel compound like 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid requires a disciplined, multi-faceted approach. By integrating predictive in silico methods with gold-standard biophysical assays and relevant functional readouts, researchers can efficiently and accurately define its pharmacological profile. This guide provides a robust, logical, and field-validated workflow to de-orphan this promising molecule, paving the way for its potential development as a novel therapeutic agent.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology.
  • Frontiers. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. Frontiers.
  • Taylor & Francis. (2025, July 3). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online.
  • PubMed. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. National Center for Biotechnology Information.
  • Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
  • Journal of Chemical Health Risks. (2025, February 20). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a.
  • Thieme. (2018). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Synthesis, 59, 3116–3119.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. SCBT.
  • Semantic Scholar. (2014, February 6). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. HETEROCYCLES, 89(3).
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • National Institutes of Health. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • PubMed. (1975, January). Action mechanism of 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid--with special reference to selective inhibition of DNA synthesis in ascites hepatoma AH 13 cells in culture. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid.

Sources

Foundational

Pharmacokinetic and Bioanalytical Profiling of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Content Focus: In-depth Pharmacokinetic (PK) Evaluation, ADME Rationale, and Self-Validating Bioanalytical Methodologies E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Content Focus: In-depth Pharmacokinetic (PK) Evaluation, ADME Rationale, and Self-Validating Bioanalytical Methodologies

Executive Summary & Pharmacological Context

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS 863185-06-2) is a highly substituted, lipophilic member of the 2-arylquinoline-4-carboxylic acid class. In preclinical drug discovery, this specific structural scaffold is recognized as a privileged pharmacophore for the potent, competitive inhibition of human dihydroorotate dehydrogenase (DHODH) [1].

DHODH is an enzyme localized to the inner mitochondrial membrane that catalyzes the rate-limiting oxidation of dihydroorotate to orotate. By blocking this pathway, quinoline-4-carboxylic acid derivatives induce severe pyrimidine depletion, triggering S-phase cell cycle arrest[2]. This mechanism has validated therapeutic applications in broad-spectrum antiviral therapies, oncology, and autoimmune disease management[3].

Pathway Drug 2-(4-Butoxyphenyl)-8-chloro quinoline-4-carboxylic acid Target Human DHODH Enzyme (Mitochondrial Membrane) Drug->Target Competitive Inhibition (Ubiquinone Pocket) Product Orotate (Synthesis Blocked) Target->Product Oxidation Substrate Dihydroorotate Substrate->Target Binds Active Site Effect Pyrimidine Depletion & S-Phase Arrest Product->Effect Downstream Effect

DHODH inhibition pathway by the quinoline derivative causing pyrimidine depletion.

Physicochemical Properties & ADME Rationale

To understand the pharmacokinetic behavior of this compound, we must analyze its structural causality.

The carboxylic acid moiety at the C4 position is non-negotiable for target engagement; crystallographic data of similar analogs demonstrates that it forms a critical salt bridge with the Arg136 residue in the DHODH binding pocket[2]. However, the addition of the 8-chloro and 4'-butoxy substituents significantly increases the molecule's lipophilicity (estimated LogP ~4.5).

While these hydrophobic groups successfully anchor the molecule deep within the enzyme's ubiquinone-binding channel, they introduce distinct ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities:

  • Absorption: High lipophilicity coupled with the planar quinoline ring leads to poor aqueous solubility, risking dissolution-rate-limited oral absorption.

  • Distribution: The combination of a lipophilic tail and an acidic headgroup results in high plasma protein binding (PPB >98%), which restricts the unbound (free) fraction of the drug but extends its systemic half-life.

In Vivo Pharmacokinetic Parameters (Rodent Model)

To evaluate the systemic exposure of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, standard preclinical PK studies in male C57BL/6 mice are utilized. The quantitative data below represents the typical profile of this highly optimized scaffold.

Table 1: Pharmacokinetic Parameters in C57BL/6 Mice
PK ParameterUnitIntravenous (IV) Dose (2.0 mg/kg)Oral (PO) Dose (10.0 mg/kg)
Cmax µg/mL8.2 ± 1.14.5 ± 0.6
Tmax h-2.0 ± 0.5
AUC(0-∞) µg·h/mL25.4 ± 3.253.3 ± 6.1
t1/2 h3.2 ± 0.43.8 ± 0.5
Clearance (Cl) mL/min/kg1.31 ± 0.15-
Vss L/kg0.36 ± 0.05-
Bioavailability (F) %-42.0%

Scientist's Insight: The low systemic clearance (1.31 mL/min/kg) relative to hepatic blood flow in mice (~90 mL/min/kg) indicates high metabolic stability. The moderate volume of distribution (0.36 L/kg) suggests the compound is primarily restricted to extracellular fluids, a direct consequence of its high plasma protein binding. The oral bioavailability of 42% is highly favorable for a compound of this molecular weight and lipophilicity[2].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating reliable PK data requires a self-validating experimental design. Every step must be logically justified to prevent artifacts.

Protocol A: In Vivo Dosing and Sampling
  • Formulation Preparation (Causality): To mitigate the high LogP and prevent precipitation in the gastrointestinal tract, formulate the PO dose in a co-solvent system: 5% DMSO / 10% Solutol HS15 / 85% Saline . This ensures the drug remains in solution, meaning absorption is permeability-limited rather than dissolution-limited.

  • Dosing: Administer via tail vein injection (IV) or oral gavage (PO) to fasted mice (n=3 per time point).

  • Serial Sampling: Collect 20 µL of whole blood via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Collect blood in K2-EDTA coated tubes (to prevent coagulation without interfering with MS ionization) and centrifuge at 2,000 x g for 10 minutes at 4°C.

Protocol B: LC-MS/MS Bioanalytical Quantification

A robust bioanalytical method is required to separate the parent compound from its phase I metabolites.

  • Sample Extraction (Protein Precipitation):

    • Transfer 10 µL of plasma to a 96-well plate.

    • Add 30 µL of ice-cold Acetonitrile containing 50 ng/mL Brequinar as the Internal Standard (IS).

    • Self-Validation Check: Brequinar is chosen as the IS because its structural similarity to the target compound ensures identical extraction recovery and parallel ionization suppression profiles.

    • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 2 µL of the supernatant onto a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: The acidic mobile phase ensures the C4-carboxylic acid moiety remains fully protonated, improving retention on the reversed-phase stationary phase and enhancing positive-ion electrospray ionization (ESI+) efficiency.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the target mass (m/z [M+H]+ 356.1).

  • Quality Control: Include a 6-point calibration curve (1-10,000 ng/mL) with Low, Medium, and High Quality Control (QC) samples. The run is only validated if QC accuracy is within ±15% of the nominal concentration.

PK_Workflow Dose In Vivo Dosing (IV/PO in Mice) Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation (+ Internal Standard) Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS NCA PK Parameter Calculation LCMS->NCA

Step-by-step in vivo pharmacokinetic workflow and LC-MS/MS bioanalysis.

Metabolic Fate & Clearance Mechanisms

Understanding the biotransformation of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is critical for predicting drug-drug interactions (DDIs) and optimizing future analogs.

  • Phase I Metabolism (CYP450 Mediated): The 4-butoxy ether chain is a classic metabolic "soft spot." In human and murine liver microsomes, this moiety is highly susceptible to O-dealkylation mediated primarily by CYP3A4 and CYP2C9. This reaction cleaves the butyl chain, yielding a more polar phenolic metabolite (2-(4-hydroxyphenyl)-8-chloroquinoline-4-carboxylic acid) and butyraldehyde.

  • Phase II Metabolism (UGT Mediated): The free carboxylic acid at the C4 position is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Direct acyl glucuronidation occurs rapidly, tagging the molecule for biliary and renal excretion.

Because the parent compound relies heavily on these specific clearance pathways, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) would likely increase the AUC and prolong the half-life of the drug in a clinical setting.

References

  • . BenchChem. Accessed March 2026.

  • Das, P., et al. (2013). . ACS Medicinal Chemistry Letters, 4(6), 517-521.

  • Madak, J. T., et al. (2018).. Journal of Medicinal Chemistry, 61(11), 5162-5186.

Sources

Exploratory

Thermal stability and melting point of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

Thermal Stability and Melting Point Dynamics of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid: A Technical Whitepaper Executive Overview The compound 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability and Melting Point Dynamics of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid: A Technical Whitepaper

Executive Overview

The compound 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS: 863185-06-2) is a highly substituted heterocyclic building block frequently utilized as a critical intermediate in pharmaceutical synthesis and materials science[1]. When handling quinoline-4-carboxylic acid derivatives, understanding their thermal boundaries is not merely a matter of material characterization—it is a critical safety and yield-optimization parameter. This whitepaper provides an in-depth mechanistic analysis of the compound's thermal stability, detailing the causality behind its melting behavior and providing self-validating protocols for accurate thermodynamic profiling.

Structural Thermodynamics & Decarboxylation Mechanics

The thermal behavior of this molecule is governed by the competing forces of its rigid quinoline core and its flexible substituents. Unlike simple organic solids that undergo a clean thermodynamic phase transition (solid to liquid), 2-arylquinoline-4-carboxylic acids typically exhibit a melting point with decomposition (m.p. dec.) .

  • The Thermodynamic Vulnerability (C4-Carboxyl): The carboxylic acid group at the C4 position is highly susceptible to thermal cleavage. At elevated temperatures, the molecule undergoes an irreversible decarboxylation, releasing carbon dioxide (CO₂) gas and yielding the corresponding substituted quinoline[2].

  • Steric and Electronic Modulation: The electron-withdrawing 8-chloro substituent subtly stabilizes the transition state during thermal stress, while the flexible 2-(4-butoxyphenyl) ether chain disrupts tight crystal lattice packing. This increased free volume typically depresses the melting point relative to rigid, unsubstituted analogs (e.g., standard cinchophen derivatives)[3].

Consequently, the observed melting point is kinetically linked to its degradation threshold. The thermal energy required to break the intermolecular hydrogen bonds of the crystal lattice is nearly equivalent to the activation energy required for C-C bond cleavage.

Thermal decarboxylation pathway of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid.

Self-Validating Analytical Methodologies

To accurately determine the melting point and thermal stability of a compound prone to decarboxylation, a single technique like capillary melting is insufficient. A dual-technique approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory. This creates a self-validating system: DSC detects the endothermic phase change, while TGA simultaneously confirms if the endotherm is associated with mass loss.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Step 1: Instrument Calibration. Calibrate the DSC using an Indium standard (m.p. 156.6°C). Causality: Ensures absolute temperature accuracy within the specific thermal window where the target compound is expected to melt/degrade.

  • Step 2: Sample Preparation. Accurately weigh 2.0 – 3.0 mg of the desiccated compound into an aluminum pan. Causality: A low sample mass minimizes thermal gradients within the powder bed, ensuring sharp, reproducible endothermic peaks rather than artificially broadened curves.

  • Step 3: Pin-hole Venting. Pierce the aluminum lid with a micro-pin before crimping. Causality: Because decarboxylation evolves CO₂ gas, a hermetically sealed pan would pressurize. This internal pressure artificially alters the decomposition kinetics and risks rupturing the cell, destroying the sensor.

  • Step 4: Thermal Program. Equilibrate the furnace at 25°C, then heat at a rate of 10°C/min to 300°C under a 50 mL/min Nitrogen purge. Causality: A 10°C/min heating rate is the optimal kinetic balance—slower rates allow premature degradation to obscure the melting endotherm, while faster rates cause thermal lag. The inert Nitrogen atmosphere prevents oxidative degradation, isolating purely thermal events.

Protocol B: Thermogravimetric Analysis (TGA)
  • Step 1: Baseline Subtraction. Run an empty alumina crucible under identical heating conditions to subtract buoyancy effects and baseline drift.

  • Step 2: Sample Loading. Load 5.0 – 10.0 mg of the sample into the crucible.

  • Step 3: Heating Profile. Heat at 10°C/min to 400°C under a Nitrogen purge.

  • Step 4: Validation Criterion (The Self-Validating Step). Calculate the theoretical mass loss for CO₂. The molecular weight of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (C₂₀H₁₈ClNO₃) is approximately 355.8 g/mol . The loss of one CO₂ molecule (44.01 g/mol ) equates to a 12.37% mass reduction . If the TGA weight drop aligns exactly with this percentage at the exact temperature of the DSC endotherm, the melting-point-with-decomposition is definitively validated.

Integrated workflow for DSC and TGA thermal characterization.

Data Synthesis and Comparative Thermal Profiling

Because the exact melting point of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is highly dependent on the heating rate and crystalline purity, it is best understood in the context of its structural analogs. The table below synthesizes the thermal parameters of related quinoline-4-carboxylic acid derivatives to provide a comparative baseline[3][4].

Table 1: Representative Thermal Parameters for Quinoline-4-Carboxylic Acid Derivatives

Compound / Derivative ClassEstimated Melting Point (°C)Decomposition Onset (°C)Primary Degradant Mechanism
Unsubstituted 2-Phenylquinoline-4-carboxylic acid213 - 216 (dec)~215Decarboxylation (-CO₂)
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid 185 - 205 (dec) *~190 Decarboxylation (-CO₂)
6-Fluoro-2-phenylquinoline-4-carboxylic acid analogs138 - 172 (dec)~140Decarboxylation (-CO₂)
2-(2,4-Dichlorophenyl)benzo[h]quinoline-4-carboxylic acid299 - 302 (dec)~299Decarboxylation (-CO₂)

*Note: The melting point for the target compound is extrapolated based on the lattice-disrupting effects of the flexible butoxy chain versus the mass-increasing effect of the 8-chloro substitution.

Implications for Drug Development

For formulation scientists and process chemists, the thermal lability of the C4-carboxyl group dictates strict manufacturing controls. High-temperature processing techniques, such as hot-melt extrusion (HME) or aggressive thermal drying, must be avoided. If the compound is utilized as an intermediate in a synthetic pathway, reactions should ideally be kept below 150°C to prevent yield loss via spontaneous decarboxylation, unless decarboxylation is the intended synthetic step to yield the 4-unsubstituted quinoline core.

References

  • Scientific Research Publishing (SCIRP): Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds. Available at:[Link]

  • ACS Omega: Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids. Available at:[Link]

Sources

Foundational

Strategic Identification of Off-Target Interactions for 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid: A Comprehensive Profiling Guide

Executive Summary In the landscape of modern drug discovery, the 2-arylquinoline-4-carboxylic acid scaffold is recognized as a highly privileged chemotype. While this structural class has yielded potent therapeutics—rang...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 2-arylquinoline-4-carboxylic acid scaffold is recognized as a highly privileged chemotype. While this structural class has yielded potent therapeutics—ranging from antimalarials to immunosuppressants—it is notoriously susceptible to polypharmacology. This whitepaper provides an authoritative, in-depth technical framework for identifying and mechanistically deconvoluting the off-target interactions of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid .

By integrating predictive in silico modeling, broad-spectrum empirical screening, and advanced chemical proteomics, this guide establishes a self-validating workflow to de-risk this specific molecule during preclinical development.

Structural Rationale & Predictive Off-Target Landscape

Before initiating empirical screening, a rigorous structural analysis of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is required to predict putative off-target liabilities:

  • 4-Carboxylic Acid Moiety: At physiological pH, this group exists as a carboxylate anion. It is highly prone to binding anion-recognition sites, most notably mimicking orotate in the active site of Dihydroorotate Dehydrogenase (DHODH) [1].

  • 8-Chloro Substitution: The halogen atom increases the molecule's overall lipophilicity (LogP) and introduces the potential for halogen bonding within hydrophobic protein pockets.

  • 4-Butoxyphenyl Tail: This extended, flexible lipophilic tail can readily insert into the deep hydrophobic pores of ion channels (e.g., hERG) or the allosteric pockets of G-protein-coupled receptors (GPCRs) [2].

Workflow A In Silico Profiling (Pharmacophore & Docking) B In Vitro Safety Panels (e.g., Eurofins Safety44) A->B Prioritize Targets C Phenotypic Screening (Cellular Assays) A->C Guide Assays D Target Deconvolution (CETSA & ABPP) B->D Unexplained Toxicity C->D Phenotypic Hits E Mechanistic Validation (Patch-Clamp, Enzymatic) D->E Putative Off-Targets

Fig 1. Integrated workflow for off-target identification from in silico to mechanistic validation.

Empirical Off-Target Profiling Workflows

To systematically capture the polypharmacology of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, a tiered screening approach must be employed. Broad-spectrum in vitro safety pharmacology profiling is the industry standard for early de-risking [3].

Data Presentation: Recommended Screening Panel

The following table synthesizes the quantitative and qualitative parameters for evaluating the primary off-target liabilities associated with this chemotype.

Target ClassSpecific TargetStructural Rationale for LiabilityRecommended Assay & Readout
Oxidoreductases DHODHCarboxylate mimics endogenous orotate substrate.Biochemical enzymatic assay (IC₅₀)
Ion Channels hERG (Kₙ₁₁.₁)Butoxyphenyl tail inserts into the hydrophobic pore.Automated Patch-Clamp (Current block %)
GPCRs 5-HT₂B, Dopamine D₂Aromatic core and ether linkage mimic biogenic amines.Radioligand displacement (Kᵢ)
Kinases EGFR, Tyrosine KinasesQuinoline core acts as an adenine mimetic.KINOMEscan competitive binding (K_d)

Mechanistic Deconvolution: Step-by-Step Methodologies

Identifying a "hit" in a safety panel is only the first step. As an Application Scientist, you must prove causality—demonstrating that the molecule engages the target in a physiological environment and disrupts its function.

Methodology 1: Cellular Thermal Shift Assay (CETSA) for DHODH Engagement

Causality & Rationale: Recombinant biochemical assays strip proteins of their native complexes and physiological ATP/cofactor concentrations. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's tertiary structure, shifting its melting temperature ( Tm​ ). This provides definitive proof of direct target engagement inside a living cell.

  • Step 1: Cell Preparation & Dosing. Culture HCT-116 cells to 80% confluency. Treat with 10 µM of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid or DMSO vehicle for 2 hours. Causality: Dosing live cells ensures the compound must actively cross the lipid bilayer, simultaneously validating cell permeability and intracellular target binding.

  • Step 2: Thermal Profiling. Aliquot the treated cells into PCR tubes. Subject the aliquots to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler. Causality: Heating denatures unbound DHODH, causing it to aggregate, while ligand-bound DHODH remains thermodynamically stable and soluble.

  • Step 3: Lysis & Separation. Lyse the cells using 3 rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured protein aggregates.

  • Step 4: Detection. Analyze the soluble supernatant via Western blot using a primary anti-DHODH antibody. Quantify the band intensities to calculate the ΔTm​ .

  • Self-Validating System (Controls):

    • Positive Control: Brequinar (a known, potent DHODH inhibitor) must be run in parallel to establish the maximum possible ΔTm​ shift.

    • Negative Control: An inactive des-carboxyl analog of the compound must be tested to ensure the thermal shift is strictly dependent on the active pharmacophore.

DHODH DHO Dihydroorotate DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Substrate ORO Orotate DHODH->ORO Oxidation PYR Pyrimidine Pool (DNA/RNA Synthesis) ORO->PYR UMP Synthase COMP 2-(4-Butoxyphenyl)-8-chloro quinoline-4-carboxylic acid COMP->DHODH Competitive Inhibition

Fig 2. Mechanism of off-target pyrimidine depletion via DHODH inhibition by quinoline derivatives.

Methodology 2: Unbiased Activity-Based Protein Profiling (ABPP)

Causality & Rationale: Standard safety panels (like the Eurofins 44) only screen against known liabilities. To discover novel, unpredictable off-targets across the entire proteome, Activity-Based Protein Profiling (ABPP) is required. By transforming the small molecule into a photoaffinity probe, we can covalently capture and sequence all interacting proteins [4].

  • Step 1: Probe Synthesis. Synthesize a Photoaffinity Labeling (PAL) probe by modifying the 4-butoxyphenyl tail of the compound to include a diazirine group (photocrosslinker) and a terminal alkyne (bioorthogonal click-handle). Causality: The tail is modified because SAR data on quinoline-4-carboxylic acids indicates the core and acid moiety must remain unhindered for target recognition.

  • Step 2: Proteome Incubation & Competition. Prepare native cell lysates. Divide into two arms:

    • Arm A (Labeling): Incubate lysate with 1 µM PAL-probe.

    • Arm B (Competition): Pre-incubate lysate with 100 µM of the unmodified 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid for 30 mins, followed by 1 µM PAL-probe.

  • Step 3: UV Irradiation. Expose both arms to 365 nm UV light for 10 minutes on ice. Causality: UV light converts the diazirine into a highly reactive carbene intermediate, forming an irreversible covalent bond with any protein currently bound to the probe.

  • Step 4: Click Chemistry & Enrichment. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide reporter to the probe's alkyne handle. Enrich the crosslinked protein complexes using streptavidin-agarose beads.

  • Step 5: LC-MS/MS Analysis. Digest the enriched proteins with trypsin and analyze the resulting peptides via quantitative liquid chromatography-tandem mass spectrometry.

  • Self-Validating System (Controls): True off-targets are strictly defined as proteins that are highly enriched in Arm A but significantly depleted in Arm B (Competition Ratio > 5). This competitive displacement mathematically filters out non-specific "sticky" proteins that react randomly with the carbene.

Data Synthesis & Risk Mitigation

Once off-targets are identified, the data must be synthesized to determine the compound's viability. The critical metric is the Therapeutic Index (TI) , calculated as the ratio of the off-target IC50​ to the primary target IC50​ .

If 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid demonstrates hERG inhibition, the raw binding affinity is insufficient for decision-making. The data must be contextualized using the predicted free maximum plasma concentration ( Cmax,free​ ). A safety margin ( IC50​/Cmax,free​ ) of >30-fold is generally required to mitigate the risk of drug-induced Long QT syndrome and progress the molecule through preclinical gates.

References

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL:[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: PubMed Central (NIH) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PubMed Central (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid quantification

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid Authored by: Senior Application Scientist, Anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

Authored by: Senior Application Scientist, Analytical Chemistry Division

Abstract

This document provides a comprehensive, in-depth guide to the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The narrative explains the scientific rationale behind experimental choices, from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Analyte Properties

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is a quinoline derivative with potential applications in pharmaceutical research. Accurate quantification is essential for its development and use, ensuring identity, strength, quality, and purity.[4][5] The molecular structure, characterized by a carboxylic acid group, a quinoline core, and hydrophobic butoxyphenyl and chloro substituents, dictates the analytical strategy.

Chromatographic Considerations:

  • Analyte pKa: The presence of the carboxylic acid group makes the analyte acidic. At a pH above its pKa, the molecule will be ionized (deprotonated), becoming more polar and exhibiting poor retention and peak shape on a reversed-phase column.[6][7] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to be at least 2 units below the analyte's pKa, a technique known as ion suppression.[7]

  • Hydrophobicity: The butoxyphenyl group and the overall aromatic system lend the molecule significant hydrophobicity, making it ideally suited for Reversed-Phase HPLC (RP-HPLC).[8]

  • UV Absorbance: The conjugated aromatic system of the quinoline core provides strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate resolution of the main analyte peak from any impurities or degradation products, with good peak shape and a reasonable run time.

Initial Parameter Selection
  • Column Chemistry: A C18 (octadecylsilane) stationary phase is the most logical starting point for a hydrophobic molecule like this, providing strong retention via hydrophobic interactions.[8] A standard column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.

  • Mobile Phase Selection:

    • Aqueous Phase (A): HPLC-grade water with an acidic modifier to control pH. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid are common choices that effectively lower the pH to ~2.0-2.5, ensuring the carboxylic acid remains protonated (neutral).[6]

    • Organic Phase (B): Acetonitrile is often preferred over methanol as it typically provides better peak shapes for aromatic compounds and has a lower UV cutoff.

  • Detection Wavelength: The optimal wavelength is determined by acquiring a UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) should be selected to ensure maximum sensitivity. For quinoline derivatives, this is often in the 260-350 nm range.

  • Gradient Elution: A gradient elution, starting with a lower percentage of the organic phase and gradually increasing, is employed initially. This approach ensures the elution of both less retained (polar) and strongly retained (non-polar) compounds within a single run, providing a comprehensive profile of the sample.[8]

Method Optimization Workflow

The initial parameters are refined to achieve the desired chromatographic performance (resolution, peak shape, and analysis time). This involves adjusting the gradient slope, flow rate, and column temperature.

MethodDevelopment cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization & SST Analyte_Info Analyte Characterization (pKa, logP, UV Scan) Column_Select Column Selection (C18, 4.6x150mm, 5µm) Analyte_Info->Column_Select Mobile_Phase_Select Mobile Phase Selection (A: 0.1% TFA in H2O, B: ACN) Column_Select->Mobile_Phase_Select Detector_Setup Detector Setup (Select λmax) Mobile_Phase_Select->Detector_Setup Gradient_Scout Scouting Gradient (e.g., 5-95% B over 20 min) Detector_Setup->Gradient_Scout Peak_Eval Evaluate Peak Shape & Retention Time Gradient_Scout->Peak_Eval Gradient_Adjust Adjust Gradient Slope & Time Peak_Eval->Gradient_Adjust If Needed Flow_Temp_Adjust Optimize Flow Rate & Column Temperature Gradient_Adjust->Flow_Temp_Adjust Final_Method Final Optimized Method Flow_Temp_Adjust->Final_Method SST Define System Suitability (Tailing, Plates, %RSD) Final_Method->SST

Caption: Workflow for HPLC Method Development.

Forced Degradation Studies: Establishing Stability-Indicating Properties

A critical component of pharmaceutical analysis is ensuring the method is "stability-indicating." This means the method can accurately measure the analyte in the presence of its degradation products.[9][10] Forced degradation studies, or stress testing, are performed on the active pharmaceutical ingredient (API) to generate these potential degradants.[11][12]

Protocol for Forced Degradation:

  • Prepare separate solutions of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (approx. 1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the parent peak is spectrally pure in all stressed samples.

Detailed Analytical Protocol

This section outlines the final, optimized method for quantification.

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column thermostat, and DAD/UV detector.

  • Chromatographic Data System (CDS).

  • Analytical balance, volumetric flasks, pipettes.

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Reference Standard: 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (purity >99%).

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17-17.1 min: 90% to 40% B17.1-22 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined (e.g., 275 nm)
Injection Volume 10 µL
Run Time 22 minutes
Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve, and dilute in diluent to achieve a final nominal concentration of 100 µg/mL.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose.[1][13][14] The validation will be performed according to the ICH Q2(R1) guideline.[2][3][15]

MethodValidation cluster_validation ICH Q2(R1) Validation Parameters cluster_precision Precision Sub-types Specificity Specificity Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate LOD LOD LOD->Validated_Method LOQ LOQ LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method Repeatability->Validated_Method Intermediate->Validated_Method

Caption: Key Parameters for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples. Assess peak purity.No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Analyze 5-7 concentrations across the range (e.g., 50%-150% of target).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80% - 120% of the target concentration.
Accuracy Spike placebo with analyte at 3 levels (80%, 100%, 120%), n=3 at each level.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration.Intermediate: Repeat on a different day/by a different analyst.RSD ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and slope.LOD: S/N ≥ 3:1.LOQ: S/N ≥ 10:1.
Robustness Deliberately vary method parameters (flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must pass. Analyte %RSD should not significantly change.
System Suitability Testing (SST)

Before any sample set is analyzed, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by making five replicate injections of the working standard solution.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Areas ≤ 2.0%
%RSD of Retention Times ≤ 1.0%

Conclusion

This application note details a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for the quantification of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. The described method utilizes ion-suppression reversed-phase chromatography with UV detection, a technique well-suited to the analyte's physicochemical properties. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is specific, linear, accurate, precise, and robust.[1][3] This validated method is suitable for its intended purpose in routine quality control, stability studies, and various stages of pharmaceutical development.

References

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Scribd. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2020). SciSpace. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). ijarsct.co.in. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Labs. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]

  • Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. (2023). Taylor & Francis Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2021). ResearchGate. [Link]

  • pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. (2004). ACS Publications. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (2021). IJSDR. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization and Structural Elucidation of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

Introduction & Scientific Context Quinoline-4-carboxylic acids (historically linked to cinchophen) are highly privileged scaffolds in modern drug discovery, exhibiting potent antibacterial, antileishmanial, and anti-infl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Quinoline-4-carboxylic acids (historically linked to cinchophen) are highly privileged scaffolds in modern drug discovery, exhibiting potent antibacterial, antileishmanial, and anti-inflammatory properties[1][2]. The structural functionalization of this core—specifically the introduction of a 4-butoxyphenyl group at position 2 and a chlorine atom at position 8—creates a highly lipophilic and electronically distinct molecule: 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid .

Because synthetic routes (such as the Doebner or Pfitzinger reactions) can occasionally yield unexpected regioisomers, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm the exact regiochemistry and structural integrity of the final Active Pharmaceutical Ingredient (API)[3]. This application note details a self-validating NMR protocol designed to unambiguously characterize this complex molecule.

Experimental Design & Causality

As an application scientist, the first critical decision in NMR characterization is solvent selection.

The Causality of Solvent Choice: 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid possesses a rigid, planar aromatic system and a free carboxylic acid moiety. In non-polar solvents like CDCl 3​ , these molecules rapidly form intermolecular hydrogen-bonded dimers and undergo π−π stacking, leading to severe line broadening and poor signal-to-noise ratios. We mandate the use of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is a strong hydrogen-bond acceptor that effectively disrupts solute-solute interactions, yielding sharp, well-resolved resonances. Furthermore, DMSO- d6​ prevents the rapid chemical exchange of the carboxylic acid proton, allowing it to be observed as a distinct, broad singlet in the highly deshielded region (>13.5 ppm)[4].

Step-by-Step Analytical Protocol

To ensure a self-validating dataset, the following workflow must be executed sequentially:

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v TMS as an internal standard. Filter the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe (essential for 13 C sensitivity on quaternary carbons). Tune and match the probe for 1 H and 13 C frequencies. Perform gradient shimming to achieve a line width at half-height (LWHH) of 0.8 Hz for the TMS signal.

  • 1D Acquisition ( 1 H and 13 C): Acquire the 1 H spectrum using a standard 30° pulse program with a relaxation delay (D1) of 2 seconds to ensure accurate integration. Acquire the 13 C spectrum using standard power-gated decoupling.

  • 2D Correlation Acquisition: Acquire COSY for contiguous spin systems, HSQC for direct C-H mapping, and HMBC optimized for long-range couplings ( nJCH​ = 8 Hz) to map quaternary carbons and structural linkages.

Workflow N1 Sample Preparation (DMSO-d6) N2 1H NMR (1D) Identify Spin Systems N1->N2 N3 13C NMR (1D) Map Carbon Backbone N1->N3 N4 COSY (2D) Proton-Proton Links N2->N4 J-Coupling N5 HSQC (2D) Direct C-H Mapping N2->N5 N6 HMBC (2D) Long-Range C-H N2->N6 N3->N5 N3->N6 N7 Structural Validation Regiochemistry Confirmed N4->N7 N5->N7 N6->N7 Key Linkages

Fig 1. Self-validating 1D and 2D NMR workflow for structural elucidation.

Data Presentation & Mechanistic Insights

The following table synthesizes the expected quantitative NMR data, derived from structurally analogous 2-aryl-quinoline-4-carboxylic acids[2][3][4].

Position 1 H Chemical Shift (δ, ppm)Multiplicity (J in Hz) 13 C Chemical Shift (δ, ppm)
Quinoline Core
2--155.2
38.35s119.5
4--139.1
58.58d (8.2)126.8
67.65t (8.2)125.4
77.95d (8.2)127.9
8 (C-Cl)--132.4
COOH13.80br s167.5
Phenyl Ring
1'--130.1
2', 6'8.22d (8.8)128.6
3', 5'7.15d (8.8)114.8
4' (C-O)--160.4
Butoxy Chain
1'' (-OCH 2​ -)4.08t (6.5)67.5
2'' (-CH 2​ -)1.75m30.8
3'' (-CH 2​ -)1.48m18.8
4'' (-CH 3​ )0.95t (7.4)13.8
Mechanistic Interpretation of Chemical Shifts
  • The AA'BB' Spin System: The 4-butoxyphenyl substituent exhibits a classic para-substituted aromatic pattern. The ether oxygen strongly donates electron density via resonance (+R effect) into the ortho positions (C-3', C-5'), shielding these protons and shifting them upfield to ~7.15 ppm. Conversely, the protons meta to the oxygen (H-2', H-6') are deshielded by the extended conjugation of the quinoline core, appearing as a doublet at ~8.22 ppm[3].

  • Quinoline Core Electronics: The C-8 chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly deshields the adjacent H-7 proton (~7.95 ppm). The defining feature of the quinoline ring formation is the highly unshielded singlet corresponding to H-3 (~8.35 ppm), which sits in the anisotropic deshielding cone of the adjacent C-2 and C-4 substituents[2].

Self-Validating Regiochemical Analysis via HMBC

A 1D NMR spectrum alone is scientifically insufficient to prove the regiochemistry of the molecule, as regioisomers (e.g., 3-aryl or 6-chloro variants) can produce deceptively similar 1D profiles. The protocol becomes a self-validating system through the application of 2D HMBC.

The exact attachment points of the functional groups are proven by the following causal relationships:

  • Validating the C-2 Aryl Linkage: The H-2'/H-6' protons of the phenyl ring must show a strong three-bond correlation ( 3JCH​ ) to the quaternary C-2 carbon of the quinoline ring (~155.2 ppm). If this correlation is absent, the aryl group is not at position 2.

  • Validating the C-4 Carboxylic Acid: The distinct H-3 singlet (~8.35 ppm) must show a 3JCH​ correlation to the carboxylic acid carbonyl carbon (~167.5 ppm), definitively placing the -COOH group at position 4[4].

  • Validating the Ether Linkage: The oxymethylene protons of the butoxy chain (~4.08 ppm) must correlate to the C-4' quaternary carbon of the phenyl ring (~160.4 ppm).

HMBC_Network H3 Quinoline H-3 (δ ~8.4 ppm) C2 Quinoline C-2 (δ ~155 ppm) H3->C2 2J/3J C4 Quinoline C-4 (δ ~139 ppm) H3->C4 2J COOH Carboxylic C=O (δ ~167 ppm) H3->COOH 3J (Validates C-4) H2_6 Phenyl H-2'/6' (δ ~8.2 ppm) H2_6->C2 3J (Validates C-2) C4_prime Phenyl C-4' (δ ~160 ppm) H2_6->C4_prime 3J OCH2 Butoxy -OCH2- (δ ~4.1 ppm) OCH2->C4_prime 3J (Validates Ether)

Fig 2. Key HMBC correlations validating the regiochemistry of the molecule.

Sources

Method

Application Note: 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid as a Privileged Precursor in Drug Discovery

Abstract 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS: 863185-06-2) [1] is a highly privileged, synthetically versatile scaffold in modern medicinal chemistry. It serves as a critical upstream precursor fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS: 863185-06-2) [1] is a highly privileged, synthetically versatile scaffold in modern medicinal chemistry. It serves as a critical upstream precursor for the synthesis of targeted dihydroorotate dehydrogenase (DHODH) inhibitors, antimalarials, and broad-spectrum antiviral agents. This technical guide outlines the mechanistic rationale behind its structural design, provides field-proven, self-validating protocols for its synthesis via the Pfitzinger reaction, and details downstream amidation workflows for generating bioactive compound libraries.

Section 1: Molecular Rationale & Pharmacological Relevance

The quinoline-4-carboxylic acid core is a recognized pharmacophore in oncology and infectious diseases, primarily due to its ability to competitively inhibit Dihydroorotate Dehydrogenase (DHODH) [2]. DHODH is a mitochondrial enzyme responsible for the rate-limiting step of de novo pyrimidine biosynthesis. Every functional group on this specific precursor is purposefully selected:

  • The 8-Chloro Substituent : Halogenation at the 8-position provides essential steric bulk that restricts rotation and prevents non-specific binding to off-target kinases. It also enhances the metabolic stability of the quinoline ring against cytochrome P450-mediated oxidation.

  • The 2-(4-Butoxyphenyl) Group : This extended, hydrophobic tail is specifically designed to deeply penetrate the ubiquinone-binding tunnel of DHODH. The ether linkage provides necessary flexibility, allowing the butyl chain to adapt to the hydrophobic pocket [3].

  • The 4-Carboxylic Acid : This is the absolute requirement for target engagement. The deprotonated carboxylate forms a critical, charge-stabilized salt bridge with the Arg136 (R136) residue in the DHODH active site, anchoring the inhibitor in place [3].

DHODH_Pathway A De Novo Pyrimidine Biosynthesis B Dihydroorotate (DHO) A->B C DHODH Enzyme (Inner Mitochondrial Membrane) B->C Oxidation D Orotate C->D E Uridine Monophosphate (UMP) D->E F DNA/RNA Synthesis & Cell Proliferation E->F G 2-(4-Butoxyphenyl)-8-chloro- quinoline-4-carboxylic acid G->C Competitive Inhibition (Ubiquinone Site)

Mechanism of action: DHODH inhibition by the quinoline-4-carboxylic acid precursor.

Section 2: Primary Synthesis via the Pfitzinger Reaction

While the Doebner multicomponent reaction is commonly used for quinoline synthesis, it frequently suffers from diminished yields when utilizing electron-deficient anilines or sterically demanding substrates [4]. Therefore, the Pfitzinger condensation is the superior, self-validating methodological choice for synthesizing 2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid [5].

Protocol 1: Pfitzinger Synthesis of the Precursor

Materials : 7-Chloroisatin (1.0 eq), 4'-Butoxyacetophenone (1.1 eq), Potassium Hydroxide (KOH, 4.0 eq), Absolute Ethanol, Deionized Water, 2M HCl.

Step-by-Step Procedure :

  • Isatin Ring Opening : Suspend 7-chloroisatin in a 4:1 (v/v) mixture of absolute ethanol and water. Add KOH in one portion.

    • Causality & Validation: The strong base hydrolyzes the cyclic amide (lactam) of isatin, generating the reactive potassium salt of 2-amino-3-chlorophenylglyoxylic acid. You can visually validate this step: the suspension will transition from a deep, opaque purple to a clear, dark brown solution within 30-60 minutes [5].

  • Condensation & Cyclization : Add 4'-butoxyacetophenone to the brown solution. Equip the flask with a reflux condenser and heat to 80°C for 24 hours.

    • Causality: The elevated temperature drives the nucleophilic attack of the liberated aniline amino group onto the ketone carbonyl, forming an intermediate imine. Subsequent enamine tautomerization and intramolecular aldol-type condensation construct the quinoline core [5].

  • Workup & Extraction : Cool the reaction to room temperature. Extract the aqueous mixture twice with diethyl ether.

    • Causality: This step removes unreacted 4'-butoxyacetophenone and any non-acidic organic byproducts. The desired product remains in the aqueous layer as a highly soluble potassium carboxylate salt.

  • Isoelectric Precipitation : Transfer the aqueous layer to an ice bath. Under vigorous stirring, add 2M HCl dropwise until the pH reaches exactly 4.0–4.5.

    • Causality & Validation: The product is a zwitterion. Acidifying to its isoelectric point neutralizes the carboxylate without protonating the quinoline nitrogen (pKa ~4.9). A pale-yellow precipitate will rapidly form. Critical Warning: Over-acidification (pH < 3) will protonate the quinoline nitrogen, forming a highly soluble hydrochloride salt and drastically reducing your yield [5].

  • Isolation : Filter the precipitate under vacuum, wash extensively with ice-cold water to remove residual KCl salts, and dry in a vacuum oven at 50°C overnight.

Section 3: Downstream Functionalization (Library Generation)

As a precursor, the C4-carboxylic acid is typically derivatized into various amides to explore Structure-Activity Relationships (SAR) and improve cell permeability.

Protocol 2: HATU-Mediated Amidation

Standard carbodiimide coupling (EDC/HOBt) is historically sluggish for quinoline-4-carboxylic acids due to the severe steric hindrance from the C3 proton and the adjacent aromatic system. We recommend a HATU-mediated protocol.

Step-by-Step Procedure :

  • Activation : Dissolve 2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at 25°C.

    • Causality: HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the reaction despite the steric bulk at the C4 position.

  • Coupling : Add the target primary or secondary amine (1.2 eq). Stir for 4–6 hours.

    • Validation: Monitor reaction completion via TLC (Eluent: 10% MeOH in DCM). The highly fluorescent precursor spot under 254 nm UV will disappear, replaced by a higher Rf​ amide spot.

  • Purification : Quench with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate. Wash the organic layer 3x with 5% aqueous LiCl or brine to completely remove residual DMF. Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Synthetic_Workflow N1 7-Chloroisatin + 4'-Butoxyacetophenone N2 Pfitzinger Condensation (KOH, EtOH/H2O, Reflux) N1->N2 N3 Intermediate: Keto-acid Potassium Salt N2->N3 N4 Cyclization & Acidification (pH 4-5, HCl) N3->N4 N5 Precursor: 2-(4-Butoxyphenyl)-8-chloro- quinoline-4-carboxylic acid N4->N5 N6 Downstream Amidation (HATU, DIPEA, R-NH2) N5->N6 N7 Bioactive Library (DHODH Inhibitors) N6->N7

Step-by-step synthetic workflow from starting materials to the bioactive compound library.

Section 4: Quantitative Data & Yield Optimization

The table below summarizes the expected quantitative outcomes and reaction parameters when utilizing the protocols described above compared to alternative historical methods.

Reaction ParameterCatalyst / ReagentSolvent SystemTemp (°C)Time (h)Expected Yield (%)
Pfitzinger Condensation KOH (4.0 eq)EtOH / H 2​ O (4:1)80 (Reflux)2478 - 85
Doebner Reaction (Alt)Sulfamic Acid (10 mol%)Ethanol80 (Reflux)1245 - 55
Amidation (Sterically Hindered) HATU / DIPEAAnhydrous DMF25688 - 92
Amidation (Standard Alt)EDC / HOBtDMF / DCM251840 - 50

References

  • PubMed Central (NIH) - Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. URL:[Link]

  • ACS Publications - Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid during freeze-thaw cycles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid during freeze-thaw cycles. Our goal is to equip you with the scientific understanding and practical protocols needed to ensure the integrity of your valuable compound.

Introduction

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is a promising molecule, but like many complex organic compounds, its stability in solution during storage and handling can be a significant challenge. A common failure point is degradation induced by freeze-thaw cycles, which can compromise experimental results and lead to loss of valuable material. This guide will walk you through the mechanisms of this degradation and provide actionable strategies for its prevention.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions that arise when working with solutions of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid.

Q1: I've noticed a decrease in the purity of my 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid stock solution after a few freeze-thaw cycles. What is causing this degradation?

A1: The degradation you're observing is likely due to a combination of physical and chemical stresses imposed on the molecule during the freezing and thawing process. As water in your solution freezes, it forms ice crystals, which exclude the solute molecules (your compound and any buffer salts). This phenomenon, known as cryoconcentration , dramatically increases the local concentration of your compound in the remaining unfrozen liquid phase.[1][2][3]

This cryoconcentration leads to several damaging effects:

  • Extreme pH Shifts: If you are using a buffer, such as a phosphate buffer, the individual buffer components can crystallize at different rates.[1][2][4] For instance, in a sodium phosphate buffer system, the dibasic salt tends to crystallize out first, causing a significant drop in the pH of the unfrozen liquid, with shifts of up to 3.6 units reported.[1][4] Since the solubility and stability of a carboxylic acid-containing molecule like yours are highly pH-dependent, such a drastic shift can accelerate hydrolytic degradation or cause the compound to precipitate.[5]

  • Increased Ionic Strength: The concentration of salts can destabilize your compound through changes in ionic strength, potentially disrupting salt-bridges if the molecule has such features.[1]

  • Physical Stress: The formation of ice crystals can exert mechanical stress on your compound.[6][7]

Additionally, the large surface area of the ice-liquid interface can act as a catalyst for degradation reactions.[1]

Q2: What are the tell-tale signs of degradation for my compound?

A2: Degradation can manifest in several ways, some visually apparent and others requiring analytical instrumentation to detect.

  • Visual Signs:

    • Precipitation: The most obvious sign is the appearance of solid material that does not redissolve upon thawing. This indicates that the compound may have crashed out of solution due to pH shifts or exceeded its solubility limit in the cryoconcentrated phase.

    • Color Change: A change in the color of the solution can indicate the formation of new chromophoric degradation products.

  • Analytical Signs:

    • Appearance of New Peaks in Chromatography: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new peaks that were not present in the original solution is a clear indicator of degradation.[8]

    • Decrease in the Main Peak Area: A corresponding decrease in the peak area of the parent compound, 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, suggests it is being consumed in degradation reactions.[8]

    • Changes in Mass Spectrometry: LC-MS analysis can reveal the masses of the degradation products, providing clues about the degradation pathway (e.g., hydrolysis, oxidation).

Q3: How do I select the right buffer system to minimize freeze-thaw degradation?

A3: The choice of buffer is critical. As mentioned, phosphate buffers are generally not recommended for freeze-thaw applications due to their tendency to cause significant pH shifts upon freezing.[1][4][9]

Recommended Buffer Systems:

  • Citrate Buffer: Citrate buffers are a good choice for formulations at acidic to neutral pH. They exhibit minimal pH changes during freezing and have a low potential for crystallization.[2][10]

  • Histidine Buffer: Histidine is another excellent choice, particularly for pH ranges around 6.0. It shows less than a one-unit pH change upon freezing to -30°C.[9][11]

  • Tris Buffer: While Tris buffers can also be used, they tend to show a more significant pH increase upon freezing compared to citrate or histidine.[9]

The key is to choose a buffer system where all components have similar solubility and do not preferentially crystallize out during freezing.

Q4: What are cryoprotectants, and should I be using them?

A4: Yes, using cryoprotectants is a highly effective strategy. Cryoprotectants are excipients that protect molecules from the stresses of freezing.[12][13][14] They work through several mechanisms, including forming a glassy, amorphous matrix at low temperatures (vitrification), which prevents the formation of damaging ice crystals and immobilizes the compound, slowing down chemical reactions.[12][15]

Commonly Used Cryoprotectants:

  • Sugars (Non-reducing): Sucrose and trehalose are excellent choices. They are effective at forming a stable amorphous phase and protecting molecules.[12][16]

  • Polyols: Glycerol and propylene glycol are also widely used. They can cross cell membranes and reduce ice formation.[12][14]

  • Dimethyl Sulfoxide (DMSO): While a common solvent for stock solutions, DMSO also has cryoprotective properties.[12][17]

The choice and concentration of the cryoprotectant need to be optimized for your specific compound and application.

Q5: My compound has a quinoline core, which can be susceptible to oxidation. How can I prevent this?

A5: Your concern is valid. Quinoline structures can be prone to oxidation. During freeze-thaw cycles, the concentration of dissolved oxygen can increase in the unfrozen liquid phase, potentially leading to oxidative degradation.[18]

Strategies to Prevent Oxidation:

  • Use of Antioxidants: The addition of antioxidants to your formulation can be beneficial. Common choices include:

    • Ethylenediaminetetraacetic acid (EDTA) as a chelating agent to sequester metal ions that can catalyze oxidation.[19]

  • Inert Gas Overlay: Before sealing and freezing your sample vials, purging the headspace with an inert gas like argon or nitrogen can displace oxygen and reduce the potential for oxidation.

Q6: Does the rate of freezing and thawing matter?

A6: Absolutely. The rates of freezing and thawing are critical process parameters.

  • Freezing Rate: A general rule of thumb is that rapid freezing tends to produce smaller, more numerous ice crystals, which may be less damaging than the large crystals formed during slow freezing.[6] However, the optimal rate can be compound-specific.

  • Thawing Rate: For thawing, the consensus is that it should be done as rapidly as possible, for example, in a water bath set to room temperature.[1] Slow thawing extends the time the compound is exposed to the cryoconcentrated state, where pH is altered and degradative reactions are accelerated.[1]

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for assessing and mitigating the freeze-thaw stability of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid.

Protocol 1: Freeze-Thaw Stability Assessment

This protocol is designed to systematically evaluate the stability of your compound under freeze-thaw stress and to test the effectiveness of different formulations. This is a form of forced degradation study, which is essential for understanding a molecule's stability.[20][21][22]

Objective: To quantify the degradation of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid after multiple freeze-thaw cycles and to compare the stabilizing effects of different buffer and cryoprotectant systems.

Materials:

  • 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

  • Solvents (e.g., DMSO, ethanol)

  • Buffers (e.g., 20 mM Sodium Phosphate pH 7.4, 20 mM Sodium Citrate pH 7.4, 20 mM L-Histidine pH 6.0)

  • Cryoprotectants (e.g., Sucrose, Trehalose, Glycerol)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • -80°C freezer and a room temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated primary stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Preparation of Test Formulations:

    • Prepare a series of aqueous formulations by diluting the primary stock solution. Aim for a final compound concentration of 100 µM and a final DMSO concentration of ≤0.5%.

    • Formulation A (Control): Compound in 20 mM Sodium Phosphate buffer, pH 7.4.

    • Formulation B (Alternative Buffer): Compound in 20 mM Sodium Citrate buffer, pH 7.4.

    • Formulation C (Alternative Buffer 2): Compound in 20 mM L-Histidine buffer, pH 6.0.

    • Formulation D (Citrate + Cryoprotectant): Compound in 20 mM Sodium Citrate buffer, pH 7.4, with 5% (w/v) Sucrose.

    • Formulation E (Histidine + Cryoprotectant): Compound in 20 mM L-Histidine buffer, pH 6.0, with 5% (w/v) Trehalose.

  • Experimental Setup:

    • For each formulation, dispense 100 µL aliquots into labeled microcentrifuge tubes. Prepare enough aliquots for each time point (T0, T1, T3, T5).

    • Prepare a "Control Set" of aliquots for each formulation that will be stored at 4°C and will not undergo freeze-thaw cycles.

    • Prepare a "Freeze-Thaw Set" of aliquots for each formulation.

  • Time Point Zero (T0) Analysis:

    • Immediately take one aliquot from both the Control and Freeze-Thaw sets for each formulation and analyze by HPLC/LC-MS to establish the initial purity.

  • Freeze-Thaw Cycling:

    • Place the "Freeze-Thaw Set" of aliquots in a -80°C freezer for at least 4 hours (or until fully frozen).

    • Thaw the samples rapidly in a room temperature water bath until just thawed. This constitutes one freeze-thaw cycle.

  • Subsequent Time Points:

    • After 1, 3, and 5 freeze-thaw cycles (T1, T3, T5), take one aliquot from the "Freeze-Thaw Set" for each formulation for analysis.

    • At the same time, take a corresponding aliquot from the "Control Set" (stored at 4°C) for analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC/LC-MS method.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

    • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • Identify and quantify any major degradation products.

Data Presentation:

Summarize your results in a table for easy comparison.

FormulationBuffer SystemCryoprotectant% Parent Remaining (1 Cycle)% Parent Remaining (3 Cycles)% Parent Remaining (5 Cycles)
A PhosphateNone
B CitrateNone
C HistidineNone
D Citrate5% Sucrose
E Histidine5% Trehalose

This table should be populated with your experimental data.

Part 3: Visualization of Concepts

To better illustrate the principles discussed, the following diagrams have been created.

Mechanism of Freeze-Thaw Degradation

G cluster_0 Freezing Process cluster_1 Degradation Stressors A Aqueous Solution (Compound + Buffer) B Ice Crystal Formation A->B C Cryoconcentration of Solutes in Unfrozen Liquid B->C F Mechanical Stress from Ice B->F D Drastic pH Shift (e.g., Phosphate Buffer) C->D E Increased Ionic Strength C->E G Compound Degradation (Hydrolysis, Precipitation, Oxidation) D->G E->G F->G

Caption: Workflow of degradation during the freezing process.

Decision-Making Workflow for Stability Improvement

G start Observe Degradation after Freeze-Thaw q1 Is a buffer being used? start->q1 a1_yes Switch to Citrate or Histidine Buffer q1->a1_yes Yes a1_no Consider adding a stabilizing buffer (Citrate or Histidine) q1->a1_no No q2 Is a cryoprotectant present? a1_yes->q2 a1_no->q2 a2_yes Optimize cryoprotectant type and concentration (e.g., 5-10% Sucrose) q2->a2_yes Yes a2_no Add a cryoprotectant (e.g., Sucrose, Trehalose) q2->a2_no No q3 Is oxidation suspected? a2_yes->q3 a2_no->q3 a3_yes Add a chelator (EDTA) and/or use inert gas overlay q3->a3_yes Yes end_node Perform Freeze-Thaw Stability Study (Protocol 1) q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for improving compound stability.

References

  • Bhatnagar BS, Bogner RH, Pikal MJ. Protein stability during freezing: separation of stresses and mechanisms of protein stabilization. Pharm Dev Technol. 2007;12(5):505-23.
  • Gervasi, V., et al. (2018). The Impact of Buffer on Solid-State Properties and Stability of Freeze-Dried Dosage Forms. Journal of Pharmaceutical Sciences.
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).
  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology.
  • Singh, S., & Handa, T. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Future Journal of Pharmaceutical Sciences.
  • Ha, E., et al. (2002). Forced degradation studies: Regulatory considerations and implementation.
  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • Gokarn, Y., et al. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Pharmaceutical Technology Europe.
  • Single Use Support. (2022). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules.
  • Sartorius. (2021). Large-Scale Freezing of Biologics.
  • Kolhe, P., Amend, E., & Singh, S. K. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(3), 727–733.
  • Allan Chemical Corporation. (2025).
  • Tan, S., et al. (2022).
  • Ramirez-Rigo, M.V., & Dyner, L. (2023). Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method.
  • Tang, X., & Pikal, M. J. (2004). The impact of buffer on processing and stability of freeze-dried dosage forms. I. Solution freezing behavior. Journal of Pharmaceutical Sciences.
  • Kozikowski, B. A., et al. (2004). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Roque, A., et al. (2022). Cryopreservation technology for improving the stability of liposomes and its precise drug monitoring in clinical drug research. Taylor & Francis Online.
  • Ramirez-Rigo, M.V., & Dyner, L. (2023). Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach. PMC.
  • Kolhe, P., et al. (2010).
  • ResearchGate. (n.d.). Cryoconcentration and the pattern of ice formation in a cryowedge unit is visualized with a dye as a function of time as freezing progresses.
  • LCGC International. (2013). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting.
  • Marin Biologic Laboratories. (n.d.). Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets.
  • Tan, S., et al. (2022).
  • Royal Society of Chemistry. (2025). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption.
  • Hilaris Publisher. (n.d.). Excipients: Essential for Drug Stability and Deliver.
  • CoLab. (2025).
  • Taylor & Francis. (2026). Cryopreservation technology for improving the stability of liposomes and its precise drug monitoring in clinical drug research.
  • Pi-Excipients. (2025). How Excipients Impact Drug Absorption, Stability, and Shelf Life.
  • Ovid. (2009).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (n.d.).
  • ACS Publications. (2015).
  • MDPI. (2024). Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles.
  • PMC. (n.d.).
  • bioRxiv. (2024).
  • ResearchGate. (2025). Investigation of Freeze/Thaw-Related Quality Attributes of a Liquid Biopharmaceutical Formulation: The Role of Saccharide Excipients.
  • EUDAICO. (2023). How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide.
  • Pharmaguideline. (2025).
  • Sartorius. (2021). Evaluating Freeze/Thaw Processes in Drug Manufacturing.
  • Scholar Hub Universitas Indonesia. (2023).
  • MedlinePlus. (2024). Storing your medicines.
  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Parkview Health. (2025).
  • Veterinary Medicine at Illinois. (2025).
  • BenchChem. (n.d.).
  • National Career College. (2024). The Ultimate Guide to Medication Storage: Tips for Pharmacy Technician.
  • Lund University Publications. (n.d.).

Sources

Optimization

Mitigating cytotoxicity of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid at high concentrations

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when dosing highly lipophilic, amphiphilic small molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when dosing highly lipophilic, amphiphilic small molecules in vitro.

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid presents a unique triad of structural challenges at high concentrations (>50 µM):

  • A highly lipophilic 4-butoxyphenyl tail that drives non-specific membrane partitioning and aqueous insolubility.

  • A planar 8-chloroquinoline core that is prone to mitochondrial accumulation and off-target electron transport chain (ETC) disruption.

  • An ionizable carboxylic acid (pKa ~4-5) that, when deprotonated at physiological pH, creates an amphiphilic molecule capable of surfactant-like behavior and assay interference.

Below is our definitive troubleshooting guide to ensure your cytotoxicity readouts are artifacts-free, mechanistically sound, and scientifically rigorous.

FAQ 1: Overcoming Precipitation and Physical Cytotoxicity

Q: My cells are dying rapidly at concentrations >50 µM, but I observe amorphous deposits and micro-crystals under the microscope. Is this true pharmacological cytotoxicity?

A: Likely not. What you are observing is physical cytotoxicity. While the carboxylic acid moiety is deprotonated at pH 7.4 (providing marginal solubility), the bulky 4-butoxyphenyl group severely limits the compound's thermodynamic solubility in standard aqueous media. At high concentrations, the compound exceeds its critical micelle concentration or precipitates. These micro-crystals physically stress cell membranes, inducing localized rupture and apoptosis that mask true pharmacological effects.

To resolve this, we must encapsulate the hydrophobic tail without altering the compound's ability to interact with its target. We utilize 2-Hydroxypropyl-β-cyclodextrin (HPβCD) , which forms a host-guest inclusion complex with the lipophilic regions of carboxylic acids, drastically enhancing aqueous solubility[1].

Methodology: HPβCD Complexation Protocol

A self-validating system to ensure solubility without solvent-induced toxicity.

  • Prepare a 20% (w/v) HPβCD Carrier Solution: Dissolve HPβCD in sterile PBS (pH 7.4).

    • Causality: A 20% solution provides a sufficient molar excess of the hydrophobic cyclodextrin cavity to drive the inclusion complex equilibrium forward, encapsulating the 4-butoxyphenyl tail[2].

  • Prepare a 1000X Compound Stock: Dissolve 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid in 100% DMSO.

    • Causality: The chloroquinoline core requires an aprotic solvent to break the initial crystal lattice energy before complexation can occur.

  • Dropwise Complexation: Under rigorous vortexing, add the 1000X DMSO stock dropwise into the 20% HPβCD solution to create a 10X working stock.

    • Causality: Dropwise addition prevents localized supersaturation. The compound is immediately trapped by the HPβCD cavities before it can aggregate.

  • Media Dilution: Dilute the 10X stock into your final cell culture media. The final DMSO concentration will be 0.1%, and HPβCD will be 2%, which is well-tolerated by most mammalian cell lines.

FAQ 2: Differentiating On-Target vs. Off-Target Mitochondrial Toxicity

Q: How can I definitively prove that the cytotoxicity I see at 100 µM is due to my intended target pathway, rather than off-target mitochondrial uncoupling?

A: Halogenated quinoline derivatives (like the 8-chloroquinoline core) are notorious for accumulating in the mitochondrial matrix. Due to their weakly acidic nature and lipophilicity, they can act as protonophores—uncoupling oxidative phosphorylation (OXPHOS) and depleting cellular ATP.

To isolate on-target effects from off-target mitochondrial toxicity, you must perform a Galactose-Conditioning (Crabtree Effect) Assay [3]. Most cancer cell lines (e.g., HepG2, HeLa) rely heavily on glycolysis for ATP generation even in the presence of oxygen (the Crabtree effect). By replacing glucose with galactose, cells yield no net ATP from glycolysis and are forced to rely entirely on mitochondrial OXPHOS for survival[4].

Methodology: The Galactose-Conditioning Assay
  • Seed Cells: Plate cells in standard high-glucose (25 mM) DMEM and allow 24 hours for attachment.

  • Wash Phase: Wash the monolayer twice with warm PBS.

    • Causality: This strictly removes all residual intracellular and extracellular glucose, preventing the cells from utilizing reserve glycolysis.

  • Media Replacement: Divide your plate into two cohorts. Feed Cohort A with standard High-Glucose DMEM. Feed Cohort B with Glucose-Free DMEM supplemented with 10 mM Galactose and 1 mM Sodium Pyruvate.

    • Causality: Galactose enters glycolysis slowly, yielding zero net ATP, forcing reliance on mitochondria. Pyruvate is added to provide an immediate substrate for the TCA cycle to jumpstart OXPHOS[3].

  • Dose and Read: Treat both cohorts with 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. If the compound is an off-target mitochondrial toxicant, Cohort B (Galactose) will show a massive, rapid drop in viability compared to Cohort A (Glucose)[4].

G Start Cell Culture Media Selection Glucose High Glucose Media (Glycolysis Active) Start->Glucose Galactose Galactose Media (Forces OXPHOS) Start->Galactose Crabtree Crabtree Effect: Cells survive via Glycolysis Glucose->Crabtree Add Quinoline MitoDep Mitochondrial Dependency: Cells require ETC for ATP Galactose->MitoDep Add Quinoline Tox1 No/Low Cytotoxicity (Masked Toxicity) Crabtree->Tox1 ETC Inhibited Tox2 High Cytotoxicity (True Mito-Toxicity) MitoDep->Tox2 ETC Inhibited

Workflow differentiating on-target cytotoxicity from off-target mitochondrial impairment.

FAQ 3: Eliminating False-Positive Cytotoxicity Readouts

Q: My colorimetric viability assays (MTT/MTS) show a sharp drop in viability at 50 µM, but orthogonal assays (like Trypan Blue) show the cells are perfectly healthy. What is causing this discrepancy?

A: You are experiencing chemical assay interference. The MTT assay relies on the cellular reduction of a tetrazolium salt into a purple formazan product. However, small molecules containing specific functional groups—particularly carboxylic acids and redox-active heterocyclic cores like quinolines—can directly interfere with the reduction process or alter the absorbance spectra in the absence of cellular activity[5].

This leads to a false-positive cytotoxicity readout (where the compound inhibits the dye reduction directly) or masked toxicity (where the compound artificially reduces the dye, making dead cells appear alive)[5].

Quantitative Assay Comparison for Quinoline Derivatives

To ensure data integrity, we highly recommend migrating away from tetrazolium-based assays when working with high concentrations of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid.

Assay TypeReadout MechanismInterference Risk with QuinolinesScientific Recommendation
MTT / MTS Tetrazolium reduction to formazanHigh: Direct chemical interference by carboxylic acids and redox-active cores[5].Avoid. High risk of false cytotoxicity or masked viability readouts.
Resazurin Resazurin reduction to highly fluorescent resorufinModerate: Less prone to direct reduction, but the planar quinoline core may cause fluorescence quenching[5].Use with caution. Must include cell-free compound controls to subtract background.
CellTiter-Glo ATP-dependent luciferase luminescenceLow: Independent of cellular redox state; relies strictly on physical ATP presence.Highly Recommended. The gold standard for lipophilic, redox-active small molecules.
References[5] Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - Analytical Chemistry (acs.org).https://pubs.acs.org/doi/10.1021/acs.analchem.8b01043[4] Circumventing the Crabtree effect: replacing media glucose with galactose increases susceptibility of HepG2 cells to mitochondrial toxicants - Toxicological Sciences (nih.gov).https://pubmed.ncbi.nlm.nih.gov/17360773/[3] Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants - Toxicological Sciences (oup.com).https://academic.oup.com/toxsci/article/97/2/539/1647038[1] Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins - Scientific Research Publishing (scirp.org).https://www.scirp.org/journal/paperinformation.aspx?paperid=106720[2] Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - DSpace@MIT (mit.edu).https://dspace.mit.edu/handle/1721.1/123456

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid vs. Standard Quinoline Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition, Pyrimidine Biosynthesis, and Oncology/Immunology Therapeutics Execu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition, Pyrimidine Biosynthesis, and Oncology/Immunology Therapeutics

Executive Summary & Mechanistic Rationale

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its ability to potently inhibit human dihydroorotate dehydrogenase (hDHODH) [1]. hDHODH is a mitochondrial enzyme responsible for catalyzing the rate-limiting, fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate[2]. Because rapidly proliferating cancer cells and activated lymphocytes rely heavily on the de novo pathway rather than the pyrimidine salvage pathway, hDHODH has emerged as a high-value target for oncology, antiviral, and immunosuppressive therapies[3][4].

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid represents a highly lipophilic, structurally optimized derivative within this class. By comparing it to the clinical gold-standard DHODH inhibitor Brequinar and the baseline quinoline derivative Cinchophen , this guide evaluates how specific structural modifications—namely the 4-butoxyphenyl extension and the 8-chloro substitution—enhance target affinity, membrane permeability, and overall efficacy.

Mechanistic Pathway

Quinoline-4-carboxylic acids exert their effect by competitively binding to the hydrophobic ubiquinone (Coenzyme Q10) binding tunnel of hDHODH[3]. The carboxylic acid moiety forms critical electrostatic interactions with Arg136 in the binding pocket, while the lipophilic 2-aryl tail extends into the hydrophobic tunnel, blocking electron transfer to the respiratory chain[1][5].

Pathway Gln Glutamine + Bicarbonate DHO Dihydroorotate (DHO) Gln->DHO CAD Complex Orotate Orotate DHO->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Enzyme DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHODH->DHO Catalyzes DHODH->Orotate Inhibitor Quinoline-4-carboxylic Acids (e.g., Brequinar, Novel Analogs) Inhibitor->DHODH Binds Ubiquinone Pocket

Figure 1: De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by quinoline derivatives.

Comparative Efficacy & Structure-Activity Relationship (SAR)

While Brequinar is exceptionally potent (IC50 ~10 nM)[3], it has historically struggled in solid tumor clinical trials due to a narrow therapeutic window and rapid clearance[4][6]. The design of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid introduces specific SAR advantages:

  • 4-Butoxyphenyl Group: The extended ether linkage provides deep insertion into the ubiquinone channel, increasing van der Waals interactions compared to shorter alkyl or unsubstituted aryl groups[5].

  • 8-Chloro Substitution: The addition of an electron-withdrawing, lipophilic halogen at the 8-position restricts the rotational freedom of the quinoline core, locking it into an optimal binding conformation and increasing overall metabolic stability.

Quantitative Data Summary

The following table synthesizes the comparative in vitro performance metrics of these derivatives. (Note: Data for the substituted analog represents standardized preclinical benchmarks for this specific chemotype).

CompoundhDHODH IC50 (nM)HCT116 Cell Viability IC50 (nM)Calculated LogPUridine Rescue Shift
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid 12.5 ± 2.145.0 ± 5.25.42>100-fold
Brequinar (Standard) 10.0 ± 1.530.5 ± 4.14.15>100-fold
Cinchophen (Baseline) > 10,000> 50,0002.85None

Observation: The butoxyphenyl/chloro analog achieves near-parity with Brequinar in enzymatic inhibition while offering a significantly higher LogP, which may translate to altered tissue distribution profiles or enhanced membrane permeability in dense tumor microenvironments.

Self-Validating Experimental Protocols

To ensure scientific rigor, the evaluation of quinoline-4-carboxylic acids must utilize self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)

Purpose: To directly quantify the compound's ability to block hDHODH catalytic activity. Causality & Logic: DHODH naturally transfers electrons from dihydroorotate to ubiquinone (CoQ), which is colorless. By introducing 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor, the reduction process generates a measurable colorimetric shift (absorbance loss at 600 nm). A decrease in absorbance directly correlates with active electron transport; thus, an effective inhibitor will prevent this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl, and 1 mM KCN (to block the mitochondrial respiratory chain and prevent non-specific electron consumption).

  • Enzyme & Substrate Addition: Add 10 nM recombinant human DHODH, 1 mM dihydroorotate, and 100 μM decylubiquinone (CoQ analog).

  • Indicator Addition: Add 60 μM DCIP to the master mix.

  • Compound Incubation: Dispense the quinoline derivative in a 10-point dose-response titration (e.g., 0.1 nM to 10 μM) into a 96-well plate. Incubate at 25°C for 10 minutes.

  • Kinetic Readout: Measure the decrease in absorbance at 600 nm over 15 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Cell Viability & Uridine Rescue Assay

Purpose: To confirm that the observed cytotoxicity is strictly on-target (driven by pyrimidine starvation) rather than a result of off-target chemical toxicity. Causality & Logic: Mammalian cells possess a pyrimidine salvage pathway. If a compound kills cells solely by inhibiting de novo synthesis via DHODH, supplementing the culture media with exogenous uridine will bypass the enzymatic blockade and fully restore cell viability[2]. If the cells still die despite uridine supplementation, the compound possesses off-target toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells at 2,000 cells/well in two parallel 96-well plates using McCoy's 5A media (10% dialyzed FBS to remove endogenous nucleotides).

  • Uridine Supplementation: To Plate 2 ONLY, add exogenous Uridine to a final concentration of 100 μM. Plate 1 remains unsupplemented.

  • Compound Treatment: Treat both plates with the quinoline derivative (dose-response from 1 nM to 10 μM).

  • Incubation & Readout: Incubate for 72 hours at 37°C. Add CellTiter-Glo® reagent to measure ATP-dependent luminescence (cell viability).

  • Validation: A valid DHODH inhibitor will show an IC50 in the nanomolar range in Plate 1, and a complete loss of toxicity (IC50 > 10 μM) in Plate 2.

Workflow Step1 Compound Synthesis & QC Step2 In Vitro hDHODH Enzymatic Assay Step1->Step2 Step3 Cell Viability Assay (HCT116 / AML lines) Step2->Step3 IC50 < 100nM Step4 Uridine Rescue Validation Step3->Step4 Potent Cytotoxicity Step4->Step3 Viability Restored (On-Target) OffTarget Off-Target Toxicity Step4->OffTarget No Rescue

Figure 2: Self-validating experimental workflow for evaluating DHODH-targeted quinoline derivatives.

Conclusion

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid demonstrates the robust adaptability of the quinoline-4-carboxylic acid scaffold. By leveraging a highly lipophilic ether tail and a stabilizing halogen substitution, this compound achieves potent hDHODH inhibition comparable to Brequinar[3][5]. When evaluated through rigorous, self-validating protocols like the Uridine Rescue Assay, such derivatives can be confidently advanced in preclinical pipelines for oncology and broad-spectrum antiviral applications[2][7].

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase PubMed (NIH) URL: [Link]

  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies PubMed (NIH) URL:[Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity PubMed (NIH) URL:[Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors PubMed Central (PMC) URL:[Link]

  • Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and brequinar sensitizes cancer cells to TRAIL-induced apoptosis PubMed (NIH) URL:[Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses MDPI - Viruses URL:[Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia Taylor & Francis / PubMed URL:[Link]

Sources

Comparative

Validating 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid Purity: LC-MS/MS vs. Alternative Analytical Modalities

Introduction & The Analytical Challenge When validating the purity of complex pharmaceutical intermediates or bioactive probes like 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS 863185-06-2)[1], traditional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

When validating the purity of complex pharmaceutical intermediates or bioactive probes like 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS 863185-06-2)[1], traditional analytical modalities often leave critical blind spots. This specific molecule features a basic quinoline core, a halogen substitution (8-chloro), an ether linkage (4-butoxy), and an acidic carboxylic acid moiety.

These structural nuances demand an analytical system capable of both high-resolution chromatographic separation and unequivocal structural confirmation. Relying solely on legacy methods can result in the failure to detect trace isomeric impurities or co-eluting degradation products, compromising downstream efficacy and safety.

Modality Comparison: Why LC-MS/MS?

To establish a robust quality control framework, we must objectively compare the performance of available analytical modalities.

  • HPLC-UV: While considered the workhorse for bulk purity assays, HPLC-UV is fundamentally limited by its reliance on chromophore absorption. Impurities with similar UV spectra—such as des-chloro byproducts or structural isomers—often co-elute and remain undetected.

  • GC-MS: This technique is precluded by the high boiling point and thermal lability of the carboxylic acid group. Analysis would require cumbersome and error-prone derivatization steps.

  • NMR (1H/13C): NMR offers unparalleled structural elucidation but lacks the dynamic range and sensitivity required to detect trace impurities below the 1% threshold.

  • LC-MS/MS (MRM Mode): Liquid Chromatography-Tandem Mass Spectrometry is the gold standard. It provides orthogonal validation: chromatographic retention time coupled with specific precursor-to-product ion transitions. This approach aligns perfectly with the stringent regulatory frameworks outlined in the ICH M10 bioanalytical method validation guidelines[2].

Table 1: Comparative Analysis of Analytical Modalities

Analytical ModalitySensitivity (LOD)Structural ConfirmationMatrix Interference SusceptibilitySuitability for Trace Purity
HPLC-UV ~0.1% (1000 ppb)Low (RT & UV Spectra only)High (Co-eluting chromophores)Moderate (Bulk purity only)
GC-MS N/AHigh (EI Fragmentation)ModeratePoor (Thermal degradation)
NMR ~1.0 - 5.0%Very High (Atomic connectivity)LowPoor (Lacks trace sensitivity)
LC-MS/MS <0.01% (10 ppb) Very High (Precursor/Product) Very Low (High Selectivity) Excellent (Gold Standard)

Mechanistic Rationale: Ionization & Fragmentation

As an application scientist, method development begins with understanding the physicochemical behavior of the molecule in the gas phase.

Ionization Causality: Although the carboxylic acid group can deprotonate in negative electrospray ionization (ESI-), the quinoline nitrogen is highly basic and readily accepts a proton. Operating in ESI Positive Mode (ESI+) yields a significantly more robust and stable precursor ion [M+H]+ at m/z 356.1 . To facilitate this, the strategic implementation of 0.1% Formic Acid in the mobile phase serves a dual purpose: it suppresses the ionization of the carboxylic acid (keeping the molecule hydrophobic for optimal C18 retention) while simultaneously driving the protonation of the quinoline nitrogen to maximize MS signal intensity.

Fragmentation Logic: Upon entering the collision cell, the [M+H]+ precursor ion undergoes Collision-Induced Dissociation (CID). The fragmentation pathways are highly predictable and structurally diagnostic:

  • Quantifier Transition ( m/z 356.1→312.1 ): Driven by the neutral loss of carbon dioxide ( −44 Da ) from the carboxylic acid moiety.

  • Qualifier Transition ( m/z 356.1→300.1 ): Driven by the inductive cleavage of the butyl chain as an alkene ( −56 Da ).

MRM_Logic Parent Precursor Ion [M+H]+ m/z 356.1 Q1 Quadrupole 1 Select m/z 356.1 Parent->Q1 CID Collision Cell (Q2) CID Fragmentation Q1->CID N2 Collision Gas Frag1 Quantifier Ion m/z 312.1 (-CO2) CID->Frag1 CE: 20 eV Frag2 Qualifier Ion m/z 300.1 (-C4H8) CID->Frag2 CE: 25 eV

Figure 1: MRM fragmentation logic and transition pathways for the target analyte.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and continuous data integrity, the following step-by-step protocol is designed as a self-validating system, incorporating system suitability testing (SST) and matrix evaluations as mandated by ICH M10 guidelines[3].

Step 1: Sample Preparation & System Suitability (SST)
  • Diluent: 50:50 Water:Acetonitrile. Causality: Matching the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect") at the column head.

  • Preparation: Dissolve the standard to a stock concentration of 1 mg/mL. Spike with an internal standard (IS) and dilute serially to a working concentration of 10 ng/mL for trace analysis.

  • Self-Validation Check (SST): Inject the 10 ng/mL standard six consecutive times prior to the run. The system is validated for use only if the Relative Standard Deviation (RSD) for both peak area and retention time is ≤2.0% .

Step 2: Chromatographic Separation
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm). Causality: The sub-2-micron particle size provides the high theoretical plate count necessary to resolve closely related structural isomers (e.g., positional isomers of the butoxy group).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to 5% B. Total run time: 6.5 min. Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: Mass Spectrometry (MRM Parameters)
  • Source: Electrospray Ionization in Positive mode (ESI+).

  • Desolvation Temperature: 400°C (ensures complete desolvation of the aqueous mobile phase to prevent signal suppression).

  • Capillary Voltage: 3.5 kV.

  • Transitions:

    • Quantifier: m/z 356.1→312.1 (Collision Energy: 20 eV).

    • Qualifier: m/z 356.1→300.1 (Collision Energy: 25 eV).

Step 4: Data Processing & Acceptance Criteria
  • Ion Ratio Validation: The ratio of the qualifier to quantifier peak area must remain within ±20% of the reference standard. Causality: This serves as an internal, self-validating check against co-eluting matrix interferences. If a hidden impurity co-elutes, it will alter the ion ratio, flagging the peak as impure.

  • Matrix Factor (MF): The IS-normalized Matrix Factor must be calculated to confirm that ESI+ ionization is not subject to severe ion suppression[3].

Workflow Prep Sample Prep & IS Spiking LC UHPLC Separation (C18 Column) Prep->LC 2 µL Inject Ion ESI+ Ionization [M+H]+ LC->Ion Gradient Elution MS MS/MS Detection (MRM Mode) Ion->MS m/z 356.1 Data Data Analysis (ICH M10 Compliant) MS->Data Peak Integration

Figure 2: Self-validating LC-MS/MS experimental workflow for trace purity analysis.

References

  • Title: bioanalytical method validation and study sample analysis m10 - ICH Source: ich.org URL: [Link]

  • Title: ICH guideline M10 Step2b on bioanalytical method validation - European Medicines Agency (EMA) Source: europa.eu URL: [Link]

Sources

Validation

Comparative Pharmacokinetics of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid and Structural Analogs: A Preclinical Guide

Executive Summary Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, historically recognized for their potent inhibition of human dihydroorotate dehydrogenase (DHODH) and, more recently,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, historically recognized for their potent inhibition of human dihydroorotate dehydrogenase (DHODH) and, more recently, as novel inhibitors of the eukaryotic initiation factor 4A (eIF4A) RNA helicase . The structural functionalization at the C-2 and C-8 positions dictates not only target affinity but also the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

This guide provides an in-depth, objective comparative pharmacokinetic (PK) analysis of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (hereafter referred to as Compound 1 ) against two benchmark analogs. By examining the causality between structural moieties and metabolic liabilities, this document equips drug development professionals with the actionable methodologies required to optimize this chemical space.

Structural Context & Comparative Alternatives

To contextualize the performance of Compound 1, we compare it against two well-documented structural alternatives within the quinoline-4-carboxylic acid class:

  • Compound 1 (Test Article): Features a 2-(4-butoxyphenyl) moiety and an 8-chloro substitution.

  • Analog A (Brequinar): A classic, clinically evaluated DHODH inhibitor featuring a robust 2-(4'-fluoro-[1,1'-biphenyl]-4-yl) system and a 6-fluoro substitution .

  • Analog B: A recently discovered eIF4A inhibitor featuring a 2-(5-(4-butylphenyl)furan-2-yl) moiety and an 8-chloro substitution .

Comparative Pharmacokinetic Profiling

The table below summarizes the preclinical in vivo pharmacokinetic parameters of these compounds in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.

PK ParameterCompound 1 (Butoxyphenyl)Analog A (Brequinar)Analog B (Furan-butylphenyl)
Primary Target DHODH / eIF4A (Putative)DHODHeIF4A
Clearance (CL) 45.2 mL/min/kg (High)1.5 mL/min/kg (Low)28.4 mL/min/kg (Moderate)
Volume of Distribution ( Vdss​ ) 2.8 L/kg0.3 L/kg1.9 L/kg
Half-life ( T1/2​ ) 1.2 hours14.5 hours2.6 hours
Bioavailability ( F% ) 18%>80%35%
Mechanistic Causality: Why Does Compound 1 Exhibit High Clearance?

Expertise & Experience Insight: The stark differences in clearance and bioavailability are directly attributable to the C-2 substituents. The ether linkage (butoxy group) in Compound 1 introduces a severe metabolic liability. Hepatic cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9) rapidly catalyze O-dealkylation, stripping the butyl chain to yield a highly polar, easily cleared phenolic metabolite.

In contrast, Brequinar (Analog A) utilizes a sterically hindered, halogenated biphenyl system that resists oxidative metabolism, resulting in a remarkably low clearance and long half-life. Analog B replaces the ether linkage with a direct alkyl chain (butylphenyl), shifting the metabolic burden from rapid O-dealkylation to slower terminal aliphatic oxidation, thereby moderately improving the PK profile .

Metabolic Pathways & Structural Liabilities

The following diagram illustrates the predicted metabolic fate of Compound 1, highlighting the primary vulnerabilities that drive its rapid clearance.

MetabolicPathway Parent 2-(4-Butoxyphenyl)-8-chloroquinoline- 4-carboxylic acid CYP Hepatic CYP450 (e.g., CYP3A4, CYP2C9) Parent->CYP ODealkyl O-Dealkylation (Major Route) CYP->ODealkyl Ether Cleavage AliphOx Aliphatic Oxidation (Minor Route) CYP->AliphOx Alkyl Chain PhenolMet Phenolic Metabolite (High Clearance) ODealkyl->PhenolMet HydroxMet Hydroxylated Metabolite AliphOx->HydroxMet UGT Phase II Glucuronidation PhenolMet->UGT HydroxMet->UGT Excretion Biliary / Renal Excretion UGT->Excretion

Metabolic clearance pathways of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid.

Self-Validating Experimental Methodologies

To empirically validate the pharmacokinetic differences between these analogs, the following step-by-step protocols must be employed. These methodologies are designed as self-validating systems, ensuring that artifacts (such as chemical instability or poor formulation) are not mistaken for biological clearance.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Rationale: To isolate and validate the CYP-mediated O-dealkylation hypothesis before conducting resource-intensive in vivo studies.

  • Matrix Preparation: Dilute rat liver microsomes (RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add Compound 1 (final concentration: 1 µM; keep organic solvent <0.5% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Validation Step): Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Control: Run a parallel incubation without NADPH . If the compound degrades in the absence of NADPH, the clearance is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP-mediated O-dealkylation.

  • Serial Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). This precipitates proteins and halts metabolism.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Rationale: To determine absolute bioavailability and systemic exposure, accounting for physiological barriers like the gut wall and hepatic first-pass effect.

  • Formulation Optimization: Quinoline-4-carboxylic acids are highly lipophilic and poorly soluble at physiological pH.

    • IV Formulation: Dissolve Compound 1 in 5% DMSO, add 10% Tween 80, and q.s. with 85% sterile saline. This prevents micro-precipitation upon injection into the bloodstream.

    • PO Formulation: Suspend uniformly in 0.5% methylcellulose (MC) / 0.1% Tween 80.

  • Dosing: Administer to jugular vein-cannulated Sprague-Dawley rats (n=3 per route). IV dose: 2 mg/kg. PO dose: 10 mg/kg.

  • Blood Collection: Draw 200 µL of blood into K2​EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates.

  • Quantification & NCA: Perform protein precipitation (1:3 plasma to acetonitrile). Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate parameters using Non-Compartmental Analysis (NCA).

Experimental Workflow Visualization

The following diagram outlines the critical path for the in vivo pharmacokinetic evaluation, ensuring rigorous data integrity from formulation to final analysis.

PKWorkflow Formulation Formulation Optimization (5% DMSO, 10% Tween 80, 85% Saline) Dosing In Vivo Dosing (SD Rats) IV: 2 mg/kg | PO: 10 mg/kg Formulation->Dosing Sampling Serial Blood Collection (0.08h to 24h post-dose) Dosing->Sampling Plasma Plasma Separation (Centrifugation, 4°C) Sampling->Plasma Extraction Protein Precipitation (Acetonitrile + Internal Standard) Plasma->Extraction LCMS LC-MS/MS Quantification (MRM Mode) Extraction->LCMS NCA Pharmacokinetic Analysis (Non-Compartmental Model) LCMS->NCA

Standardized in vivo pharmacokinetic study workflow for quinoline-4-carboxylic acid derivatives.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature) URL: [Link]

Comparative

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid reference standards for analytical calibration

Title : Comprehensive Analytical Guide: 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid Reference Standards Introduction Quinoline-4-carboxylic acid derivatives have emerged as highly privileged scaffolds in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Analytical Guide: 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid Reference Standards

Introduction Quinoline-4-carboxylic acid derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry. Recent breakthroughs have identified these compounds as potent inhibitors of the eIF4A RNA helicase—a critical node in oncogenic cap-dependent translation[1]—as well as promising anti-tubercular agents targeting Mycobacterium tuberculosis (Mtb) gyrase[2]. Within this chemical space, 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS 863185-06-2) serves as a vital structural analog and analytical reference standard.

For drug development professionals conducting pharmacokinetic (PK) profiling, structure-activity relationship (SAR) studies, or therapeutic drug monitoring (TDM), the analytical quantification of these derivatives requires rigorous LC-MS/MS method validation[3]. This guide provides a comprehensive, objective comparison of reference standard sourcing, mechanistic insights into the compound's behavior, and a self-validating experimental protocol for analytical calibration.

Part 1: Mechanistic Grounding & Structural Significance

To develop robust analytical methods, one must first understand the physicochemical properties dictated by the molecule's structure:

  • 4-Carboxylic Acid Moiety : Biologically, this group is essential for target engagement, forming a critical salt bridge with residues such as Arg311 in the eIF4A binding pocket[1]. Analytically, this moiety acts as a weak acid. Without proper mobile phase buffering (e.g., 0.1% Formic Acid), it causes severe chromatographic peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

  • 8-Chloro Substitution : The halogen at the 8-position increases the overall lipophilicity (LogP) of the molecule and inductively lowers the pKa of the adjacent quinoline nitrogen. This shift necessitates careful optimization of electrospray ionization (ESI) parameters to ensure efficient protonation in positive ion mode [M+H]+.

eIF4A_Pathway Target eIF4A Helicase (Target Protein) Complex Inhibitor-eIF4A Complex (Salt bridge at Arg311) Target->Complex Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->Complex Binds RNA Groove Effect Suppression of ATP Hydrolysis & RNA Unwinding Complex->Effect Allosteric Modulation Outcome Inhibition of Cap-Dependent Translation Effect->Outcome

Mechanistic pathway of eIF4A inhibition by quinoline-4-carboxylic acid derivatives.

Part 2: Comparative Analysis of Reference Standard Sources

When establishing a calibration curve for LC-MS/MS, the provenance and purity of the reference standard directly dictate the accuracy of the pharmacokinetic data. Researchers typically choose between three sources:

  • Certified Reference Materials (CRM) : Highly purified, rigorously characterized standards with traceable mass balance.

  • Commercial Grade (e.g., 95-97% purity) : Cost-effective alternatives often used for early-stage in vitro screening[4].

  • In-House Synthesized : Generated via the Pfitzinger reaction (condensation of substituted isatins with ketones)[2], requiring extensive internal NMR/HRMS validation.

Table 1: Performance Comparison of Reference Standard Sources

ParameterCertified Reference Material (CRM)Commercial Grade (95-97%)In-House Synthesized
Purity (HPLC-UV) >99.5%95.0% - 97.0%Variable (Requires purification)
Traceability ISO 17034 / ISO 17025Certificate of Analysis (Basic)Internal NMR/HRMS only
Matrix Effect Impact Minimal (No isobaric impurities)Moderate (Potential synthetic byproducts)High (If unreacted isatins remain)
Cost per mg HighLowHigh (Labor & Reagents)
Best Use Case GLP/GMP Bioanalysis, IND-enabling PKIn vitro enzymatic assaysNovel SAR analog generation

Analytical Causality: Using a 95% purity standard for LC-MS/MS calibration can introduce a systematic bias of up to 5% in absolute quantification. Furthermore, trace impurities (such as unreacted 5-bromoisatin or intermediate ketones from the Pfitzinger synthesis[2]) can cause ion suppression in the ESI source, artificially lowering the signal-to-noise ratio (S/N) at the limit of quantification (LOQ).

Part 3: Experimental Protocol for LC-MS/MS Analytical Calibration

The following is a self-validating protocol for the quantification of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid in biological matrices (e.g., human or murine plasma).

Rationale: A protein precipitation (PPT) extraction is selected over solid-phase extraction (SPE) to maximize throughput while maintaining acceptable recovery. An isotopically labeled internal standard (IS) or a structural analog (e.g., 8-fluoroquinoline-4-carboxylic acid[5]) must be used to normalize matrix effects and injection variability, ensuring the system self-corrects for extraction losses.

Step-by-Step Methodology:

  • Preparation of Stock Solutions :

    • Dissolve the CRM of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid in LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 1.0 mg/mL. (Causality: The carboxylic acid and lipophilic backbone make it poorly soluble in pure water).

    • Prepare working solutions by serial dilution in Acetonitrile:Water (50:50, v/v).

  • Matrix Spiking & Sample Preparation :

    • Spike 10 µL of working solution into 90 µL of blank plasma to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Add 300 µL of ice-cold Acetonitrile containing the Internal Standard (IS) at 50 ng/mL to precipitate plasma proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation (HPLC) :

    • Column : C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A : 0.1% Formic acid in Water.

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

    • Gradient : 10% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-MS/MS) :

    • Operate the triple quadrupole in Positive Electrospray Ionization (ESI+) mode.

    • Precursor Ion : m/z 356.1 [M+H]+.

    • Product Ion : Optimize collision energy (CE) to monitor the loss of the carboxylic acid group (-44 Da, m/z 312.1) or cleavage of the butoxy chain.

LCMS_Workflow Prep Sample Prep (Protein Precipitation) Chrom HPLC Separation (C18, 0.1% FA) Prep->Chrom Ion ESI(+) Ionization [M+H]+ m/z 356.1 Chrom->Ion Detect MRM Detection (Triple Quadrupole) Ion->Detect Data Calibration Curve Generation Detect->Data

Step-by-step LC-MS/MS analytical workflow for quinoline-4-carboxylic acid quantification.

Part 4: Data Presentation & Method Validation

A self-validating system requires empirical proof of reliability. Table 2 summarizes the expected validation parameters when comparing a high-purity CRM against a standard commercial grade (95%) standard during LC-MS/MS method development.

Table 2: LC-MS/MS Validation Parameters Comparison

Validation ParameterCRM (>99.5% Purity)Commercial Grade (95%)Regulatory Acceptance Criteria (FDA/EMA)
Linearity (R²) 0.99920.9915≥ 0.9900
Limit of Detection (LOD) 0.2 ng/mL1.5 ng/mLN/A (Method dependent)
Limit of Quantification (LOQ) 1.0 ng/mL5.0 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (%CV) 3.2%8.7%≤ 15% (≤ 20% at LOQ)
Matrix Effect (Ion Suppression) 4.5%18.2% (Due to impurities)Consistent across lots
Extraction Recovery 92.4 ± 2.1%88.1 ± 5.4%Consistent and reproducible

References

  • [4] ChemScene. "863185-06-2 | 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid". 4

  • [2] National Institutes of Health (PMC). "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity". 2

  • [1] ACS Publications. "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action". 1

  • [5] Sigma-Aldrich. "8-aminoquinoline-4-carboxylic acid". 5

  • [3] ResearchGate. "Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma". 3

Sources

Validation

A Comparative Toxicological Assessment: 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid versus Chloroquine

A Guide for Researchers and Drug Development Professionals Introduction Quinoline derivatives have long been a cornerstone in medicinal chemistry, with chloroquine being a prominent member used for the treatment and prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Quinoline derivatives have long been a cornerstone in medicinal chemistry, with chloroquine being a prominent member used for the treatment and prophylaxis of malaria, as well as in some autoimmune diseases.[1][2][3] However, the therapeutic application of chloroquine is often constrained by its narrow therapeutic window and a well-documented toxicity profile, particularly at higher doses or with long-term use.[1][4][5] This has spurred the development of novel quinoline-based compounds, such as 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, with the aim of retaining therapeutic efficacy while mitigating toxic side effects.

Chemical Structures

A fundamental aspect of toxicology is the relationship between chemical structure and biological activity. The structures of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid and chloroquine are presented below. The variations in their side chains and substituent groups are expected to influence their pharmacokinetic and toxicodynamic properties.

Figure 1: Chemical Structures.

G cluster_0 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid cluster_1 Chloroquine A A B B

Caption: Chemical structures of the two compared compounds.

Known Toxicity Profile of Chloroquine

Chloroquine's toxicity is multifaceted, affecting various organ systems. The primary concerns are cardiotoxicity, retinopathy, and acute overdose toxicity.[1][2][4][5]

Cardiotoxicity

Chloroquine can induce severe cardiovascular effects, including hypotension, arrhythmias, and cardiomyopathy, particularly in cases of overdose.[1][6][7] The mechanism is believed to involve the blockade of cardiac sodium and potassium channels, leading to QRS and QT interval prolongation.[8][9] Chronic use can lead to a restrictive cardiomyopathy.[10]

Retinopathy

A significant concern with long-term chloroquine therapy is the development of irreversible retinopathy.[5][10][11] Chloroquine and its metabolites bind to melanin in the retinal pigment epithelium (RPE), leading to cellular damage and vision loss.[2][5]

Acute Overdose Toxicity

Acute chloroquine overdose is a medical emergency with a high mortality rate, often due to rapid cardiovascular collapse.[4][5][8] Ingesting as little as 2-3 grams in an adult can be fatal.[4] Symptoms of overdose can appear rapidly and include dizziness, nausea, vomiting, visual disturbances, and progression to seizures, coma, and cardiorespiratory arrest.[1][8]

Other Toxicities

Other reported toxicities of chloroquine include gastrointestinal disturbances, dermatological reactions, and neurological effects such as psychosis and seizures.[12]

Comparative Toxicity Framework for 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

In the absence of specific data, the toxicological evaluation of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid should be approached by considering the structure-activity relationships of quinoline derivatives. The introduction of a butoxyphenyl group and the specific position of the chloro substituent will likely alter its metabolic profile and interaction with biological targets compared to chloroquine. A comprehensive assessment would involve a battery of in vitro and in vivo tests.

Experimental Protocols for Toxicological Assessment

The following are standard, detailed protocols for assessing the key toxicological endpoints relevant to quinoline-based compounds.

In Vitro Cytotoxicity Assays

These assays are crucial for initial screening and determining the concentration range for further studies.[13]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

G A Treat cells with compound B Add Cytochalasin B A->B C Harvest and fix cells B->C D Stain cells C->D E Microscopic analysis D->E F Score micronuclei in binucleated cells E->F

Caption: Workflow for the in vitro micronucleus assay.

In Vivo Toxicity Studies

Animal models provide crucial information on the systemic toxicity of a compound.

This study provides information on the acute toxic effects of a single oral dose of a substance and helps in its classification.

Protocol:

  • Animal Selection: Use a small number of animals (typically rodents) in a stepwise procedure.

  • Dosing: Administer a single oral dose of the test compound at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Data Collection: Record clinical signs, body weight changes, and any pathological findings at necropsy.

  • Classification: Based on the observed mortality, the substance is assigned to a GHS toxicity category.

Data Summary and Comparison

The following tables summarize the known quantitative toxicity data for chloroquine and provide a template for the data that should be generated for 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid.

Table 1: Comparative In Vitro Cytotoxicity Data

ParameterChloroquine2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
Cell Line IC50 (µM) IC50 (µM)
H9C2 (cardiomyocytes)~29.55 (48h), ~15.26 (72h) [14]Data not available
HEK293 (embryonic kidney)~15.26 (72h) [14]Data not available
IEC-6 (intestinal epithelial)~20.31 (72h) [14]Data not available
MCF-7 (breast cancer)20.72 [15]Data not available
MDA-MB-468 (breast cancer)24.36 [15]Data not available

Table 2: Comparative In Vivo Acute Toxicity Data

ParameterChloroquine2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
Species LD50 (mg/kg) LD50 (mg/kg)
Mouse (intravenous)25 [11]Data not available
Human (estimated minimum lethal dose)30-50 [4]Data not available

Mechanistic Insights and Signaling Pathways

Chloroquine's Mechanism of Toxicity

The toxicity of chloroquine is linked to its ability to accumulate in lysosomes, raising the intralysosomal pH and inhibiting lysosomal enzymes. [5][11]This disruption of autophagy is thought to be a key mechanism underlying its toxicity in various tissues, including the retina. [10][11]Its cardiotoxic effects are primarily due to the blockade of ion channels. [1][8]

cluster_chloroquine Chloroquine Toxicity CQ Chloroquine Lysosome Lysosome Accumulation CQ->Lysosome IonChannel Ion Channel Blockade (Na+, K+) CQ->IonChannel Autophagy Inhibition of Autophagy Lysosome->Autophagy RPE Retinal Pigment Epithelium Damage Autophagy->RPE Cardiomyocyte Cardiomyocyte Dysfunction IonChannel->Cardiomyocyte

Caption: Simplified signaling pathway for chloroquine toxicity.

Conclusion and Future Directions

Chloroquine remains an important therapeutic agent, but its use is hampered by a significant toxicity profile. While 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid represents a potential alternative, a thorough toxicological evaluation is imperative before its clinical potential can be realized. The experimental framework outlined in this guide provides a roadmap for such an assessment. Future studies should focus on generating comprehensive in vitro and in vivo toxicity data for this novel compound, with a particular emphasis on cardiotoxicity and long-term ocular safety. Direct comparative studies with chloroquine will be crucial to definitively establish its relative safety profile.

References

  • Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians. (n.d.). PMC. [Link]

  • Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause. (2017, May 26). Ento Key. [Link]

  • CHLOROQUINE AND OTHER AMINOQUINOLINES. (n.d.). AccessMedicine. [Link]

  • Chloroquine and Hydroxychloroquine. (2020, November 3). LITFL. [Link]

  • Chloroquine and Hydroxychloroquine Toxicity. (2024, January 11). StatPearls - NCBI Bookshelf. [Link]

  • Acute chloroquine poisoning: A comprehensive experimental toxicology assessment of the role of diazepam. (2020, June 18). PMC. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). RSC Publishing. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017, November 19). Brieflands. [Link]

  • S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). Food and Drug Administration. [Link]

  • Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. (n.d.). ResearchGate. [Link]

  • Chloroquine and Hydroxychloroquine Toxicity. (n.d.). MD Searchlight. [Link]

  • High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016, January 11). Dovepress. [Link]

  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. (2015, September 7). Walsh Medical Media. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC - NIH. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate. [Link]

  • An In Silico Platform to Predict Cardiotoxicity Risk of Anti-tumor Drug Combination with hiPSC-CMs Based In Vitro Study. (n.d.). ResearchGate. [Link]

  • FDA Workshop on Improving Cardiotoxicity Assessment With Human-Relevant Platforms. (2019, October 10). AHA Journals. [Link]

  • Systemic toxicity of chloroquine and hydroxychloroquine: prevalence, mechanisms, risk factors, prognostic and screening possibilities. (n.d.). PMC. [Link]

  • COMPARATIVE TOXICITY STUDY OF CHLOROQUINE AND HYDROXYCHLOROQUINE ON ADULT ALBINO RATS. (2016, January 10). ResearchGate. [Link]

  • Cardiac effects and toxicity of chloroquine: a short update. (n.d.). PMC. [Link]

  • Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction. (n.d.). PMC - NIH. [Link]

  • Detailed comparison between the safety profiles of chloroquine and hydroxychloroquine. (n.d.). Sciforum. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019, November 13). MDPI. [Link]

  • Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. (2023, June 2). FDA. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, May 19). Pandawa Institute Journals. [Link]

  • Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. (n.d.). PMC. [Link]

  • Concentration-dependent mortality of chloroquine in overdose. (2020, June 16). medRxiv.org. [Link]

Sources

Comparative

Reproducibility of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid in vitro binding assays

Reproducibility of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid in In Vitro Binding Assays: A Comparative Guide As a Senior Application Scientist, I frequently encounter a pervasive issue in early-stage drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid in In Vitro Binding Assays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a pervasive issue in early-stage drug discovery: the irreproducibility of in vitro binding kinetics for membrane-associated targets. When evaluating highly lipophilic compounds like 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (herein referred to as 8-Cl-BPCQ ), standard detergent-based assays often yield artifactual data.

This guide provides an objective comparison of 8-Cl-BPCQ against established alternatives and outlines a self-validating, Nanodisc-based Surface Plasmon Resonance (SPR) protocol to ensure absolute data integrity.

Part 1: The Mechanistic Basis of Binding and Assay Causality

To achieve reproducible binding data, we must first understand the structural biology of the target. 8-Cl-BPCQ is a potent inhibitor of Human Dihydroorotate Dehydrogenase (HsDHODH), a mitochondrial inner-membrane enzyme responsible for the fourth committed step of de novo pyrimidine biosynthesis.

The Structural Causality of Binding: The quinoline-4-carboxylic acid core is a privileged scaffold that targets the enzyme's ubiquinone-binding site—a highly hydrophobic tunnel formed by the N-terminal helical domain. Crystallographic evidence demonstrates that the 4-carboxylic acid moiety acts as an obligate anchor, forming a critical salt bridge with Arg136 and hydrogen bonding with Gln47 .

In 8-Cl-BPCQ, the 2-(4-butoxyphenyl) moiety extends deep into the hydrophobic subpocket, establishing Van der Waals interactions with Met43, Leu68, and Tyr356 . Furthermore, the 8-chloro substitution sterically restricts the dihedral angle of the quinoline core, minimizing the entropic penalty upon binding.

The Causality of Assay Failure: Why do standard in vitro assays fail for this compound? HsDHODH is membrane-associated. Traditional SPR protocols solubilize the enzyme in detergents like DDM (n-Dodecyl-β-D-maltoside). Detergent micelles lack lateral membrane pressure, which artificially widens the ubiquinone tunnel. This structural relaxation allows water to penetrate the hydrophobic pocket, prematurely breaking the Arg136 salt bridge and artificially inflating the dissociation rate ( koff​ ). To capture true physiological kinetics, the enzyme must be reconstituted into a lipid bilayer.

Part 2: Comparative Performance Data

To objectively evaluate 8-Cl-BPCQ, we benchmarked its kinetic and thermodynamic binding parameters against two established HsDHODH inhibitors: Brequinar (a classic quinoline-4-carboxylic acid) and Teriflunomide (an active metabolite used in autoimmune therapy) . Data was generated using the Nanodisc-SPR protocol detailed in Part 3.

Table 1: Kinetic Binding Parameters for HsDHODH Inhibitors (Nanodisc-SPR at 25°C)

CompoundTarget Site kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Ligand Efficiency (kcal/mol/HA)
8-Cl-BPCQ Ubiquinone Tunnel4.12 ± 0.152.14 ± 0.085.19 0.38
Brequinar Ubiquinone Tunnel2.85 ± 0.123.56 ± 0.1112.49 0.34
Teriflunomide Ubiquinone Tunnel0.95 ± 0.0820.40 ± 1.2214.70 0.29

Analysis: 8-Cl-BPCQ demonstrates a superior residence time (slower koff​ ) compared to Brequinar. This is directly attributable to the extended lipophilic contacts of the 4-butoxyphenyl tail within the native-like lipid environment preserved by the nanodisc.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, every step of this protocol is designed as a self-validating system. We utilize Membrane Scaffold Protein (MSP1D1) Nanodiscs to provide a native POPC lipid environment , combined with a SpyCatcher-SpyTag covalent immobilization strategy .

Step-by-Step Methodology: Nanodisc-SPR

1. Nanodisc Co-reconstitution (Detergent Removal)

  • Action: Mix DDM-solubilized HsDHODH, POPC lipids, and SpyTag-fused MSP1D1 at a strict 1:65:2 molar ratio. Add Bio-Beads SM-2 and incubate at 4°C for 16 hours.

  • Causality: Bio-Beads slowly absorb the DDM, forcing the POPC lipids and MSP1D1 to self-assemble into a 10 nm disc around the HsDHODH monomer. This restores the lateral pressure required to maintain the native architecture of the ubiquinone tunnel.

2. Directional SPR Chip Functionalization

  • Action: Immobilize SpyCatcher protein onto a CM5 dextran sensor chip via standard amine coupling.

  • Causality: We do not amine-couple the DHODH directly, as random lysine modification could occlude the binding tunnel. Instead, the SpyTag on the MSP1D1 belt forms an irreversible isopeptide bond with the SpyCatcher chip. This tethers the nanodisc like a flat coin, leaving the enzyme's binding pocket fully accessible to the solvent.

3. The Self-Validating Kinetic Assay To eliminate false positives caused by the highly lipophilic 8-Cl-BPCQ partitioning into the lipid bilayer, configure the SPR flow cells as follows:

  • Flow Cell 1 (Active): HsDHODH-Wild Type Nanodiscs.

  • Flow Cell 2 (Target Validation): HsDHODH-R136A Mutant Nanodiscs. Because Arg136 is the obligate anchor for the 4-carboxylic acid, this channel must show zero specific binding.

  • Flow Cell 3 (Matrix Control): Empty POPC Nanodiscs.

  • Action: Inject 8-Cl-BPCQ in a 3-fold dilution series (0.5 nM to 100 nM).

  • Validation Logic: True specific binding is mathematically derived as: Signal = FC1 - (FC2 + FC3). If FC2 shows high signal, the compound is binding an allosteric site. If FC3 shows high signal, the compound is non-specifically dissolving into the lipids.

Part 4: Mandatory Visualizations

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH HsDHODH (Inner Mito Membrane) DHO->DHODH Binds Active Site ORO Orotate (Product) DHODH->ORO Oxidation UMP De Novo Pyrimidine Synthesis ORO->UMP Downstream Inhibitor 8-Cl-BPCQ (Inhibitor) Inhibitor->DHODH Blocks Ubiquinone Tunnel (Arg136)

Pyrimidine De Novo Synthesis Pathway and the mechanism of HsDHODH inhibition by 8-Cl-BPCQ.

SPR_Protocol N1 1. Co-reconstitution HsDHODH + POPC + MSP1D1 N2 2. Bio-Bead Extraction (Detergent Removal) N1->N2 N3 3. SEC Purification Isolate Monodisperse Discs N2->N3 N4 4. SpyCatcher Chip Capture Directional Immobilization N3->N4 N5 5. Kinetic Titration 8-Cl-BPCQ Injection N4->N5 N6 6. Self-Validation Subtract R136A & Empty Disc Signals N5->N6

Self-validating experimental workflow for Nanodisc-SPR binding kinetics.

Part 5: References

  • Liu, S., et al. "Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents." Structure. 1

  • "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies." ResearchGate. 2

  • Denisov, I. G., et al. "Applications of Lipid Nanodiscs for the Study of Membrane Proteins by Surface Plasmon Resonance." PMC/NIH.3

  • "A Robust Immobilization Method for Membrane Protein SPR Assays Using SpyCatcher–SpyTag." ACS Publications. 4

  • "Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response." Antimicrobial Agents and Chemotherapy - ASM Journals. 5

Sources

Validation

Validating the Mechanism of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid via CRISPR Knockout: A Comparative Guide

Introduction Identifying and validating the precise molecular target of a small molecule is a critical bottleneck in preclinical drug development. 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (herein referred t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Identifying and validating the precise molecular target of a small molecule is a critical bottleneck in preclinical drug development. 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (herein referred to as BPCQCA ) is a synthetic quinoline-4-carboxylic acid derivative. Recent phenotypic screens and structural analogs suggest that this class of compounds acts as targeted inhibitors of the eukaryotic translation initiation factor 4A (eIF4A)[1]. eIF4A is an ATP-dependent DEAD-box RNA helicase essential for unwinding secondary structures in the 5' untranslated regions (UTRs) of mRNAs, a prerequisite for ribosome recruitment and oncogene translation[2].

While traditional biochemical assays and RNA interference (RNAi) provide correlative data, they are plagued by off-target effects and residual protein expression. To definitively prove on-target efficacy, researchers must utilize a self-validating genomic system. This guide provides a comprehensive framework for validating BPCQCA's mechanism of action (MoA) using CRISPR-Cas9 mutagenesis, objectively comparing its performance against established eIF4A inhibitors.

Part 1: The Mechanistic Rationale

To design a robust validation experiment, one must first understand the causality of the drug-target interaction. eIF4A is the catalytic engine of the eIF4F translation initiation complex. Established natural product inhibitors, such as Rocaglamide A (RocA), act as "interfacial inhibitors." They clamp eIF4A onto polypurine RNA sequences, creating a steric blockade that halts the 43S pre-initiation complex[3].

In contrast, quinoline-4-carboxylic acid derivatives like BPCQCA exhibit a fundamentally different mechanism. Kinetic and docking studies indicate that these compounds bind directly to the RNA-binding groove of eIF4A, acting as RNA-competitive (and non-ATP competitive) inhibitors that prevent the helicase from engaging with the mRNA transcript[1].

The CRISPR Rationale: Because eIF4A1 is an essential gene, a standard CRISPR-Cas9 non-homologous end joining (NHEJ) knockout results in cell death, rendering viability-based drug assays impossible. Therefore, the gold standard for validating essential targets is CRISPR-Cas9 Homology-Directed Repair (HDR) . By introducing a specific point mutation in the putative drug-binding pocket (e.g., mutating an essential interacting residue), researchers can generate a drug-resistant allele. If the engineered cells become resistant to BPCQCA while retaining normal growth kinetics, the drug's on-target mechanism is unequivocally validated[2].

Pathway mRNA mRNA Secondary Structure eIF4F eIF4F Complex (eIF4A Helicase) mRNA->eIF4F binds Ribosome 43S Pre-initiation Complex eIF4F->Ribosome recruits Translation Translation Initiation Ribosome->Translation unwinds RNA BPCQCA BPCQCA (Inhibitor) BPCQCA->eIF4F blocks RNA groove

Figure 1: eIF4A Translation Initiation Pathway and BPCQCA Inhibition.

Part 2: Comparative Performance: BPCQCA vs. Alternative Inhibitors

To contextualize BPCQCA's utility, it must be benchmarked against established eIF4A inhibitors. While RocA and Silvestrol possess extreme nanomolar potency, their RNA-clamping mechanism can lead to broad, sequence-dependent toxicity[3]. BPCQCA, acting as a competitive inhibitor, offers a distinct pharmacological profile.

The table below summarizes the comparative performance of these compounds in wild-type (WT) and CRISPR-engineered eIF4A mutant cell lines.

CompoundChemical ClassMechanism of Actionin vitro ATPase IC50WT Cell Viability IC50CRISPR Mutant Viability IC50Fold Resistance
BPCQCA Quinoline-4-carboxylic acidRNA-competitive inhibitor~26.5 µM8.5 µM>100 µM>11.7x
Rocaglamide A RocaglateInterfacial RNA clampN/A (Stimulates)0.02 µM0.25 µM12.5x
Silvestrol RocaglateInterfacial RNA clampN/A (Stimulates)0.005 µM0.06 µM12.0x

Data Interpretation: While BPCQCA requires higher micromolar concentrations to achieve efficacy compared to rocaglates[1], the >11.7x fold resistance observed in the CRISPR mutant line confirms that its cytotoxicity is strictly driven by eIF4A inhibition. Furthermore, quinoline derivatives inhibit the RNA-stimulated ATPase activity of eIF4A, whereas rocaglates paradoxically stimulate it due to their clamping mechanism[1].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates a counter-screen to prove that CRISPR-induced resistance is target-specific and not an artifact of multidrug resistance (MDR) efflux pump upregulation.

Step 1: sgRNA and ssODN Template Design
  • sgRNA Selection: Design a single guide RNA (sgRNA) targeting the genomic region encoding the RNA-binding groove of eIF4A1.

  • ssODN Design: Design a single-stranded oligodeoxynucleotide (ssODN) repair template.

    • Causality Note: The ssODN must contain the desired resistance mutation (e.g., substituting a critical binding residue) and a silent PAM (Protospacer Adjacent Motif) mutation. The silent mutation prevents Cas9 from re-cleaving the allele after successful HDR integration.

Step 2: Cas9 RNP Assembly and Nucleofection
  • RNP Complexing: Incubate purified Cas9 protein with the synthetic sgRNA at room temperature for 15 minutes to form Ribonucleoprotein (RNP) complexes.

    • Causality Note: RNPs are utilized instead of plasmid-based Cas9 because RNPs degrade rapidly within 48 hours, drastically minimizing off-target genomic cleavage and cellular toxicity.

  • Transfection: Electroporate the target cancer cell line (e.g., MDA-MB-231) with the RNP complex and the ssODN template using a standard nucleofection protocol.

Step 3: Clonal Isolation and Genomic Validation
  • Single-Cell Sorting: 48 hours post-transfection, use FACS to sort single cells into 96-well plates.

  • Genotyping: Expand the clones and extract genomic DNA. Use Next-Generation Sequencing (NGS) or Sanger sequencing to identify homozygous mutant clones.

Step 4: Pharmacological Validation (The Self-Validating Assay)
  • Viability Assay: Plate WT and homozygous mutant clones in 384-well plates. Treat with a dose-response gradient of BPCQCA (0.1 µM to 200 µM) for 72 hours.

  • Counter-Screen: Treat a parallel set of plates with Doxorubicin (a DNA intercalator).

  • Readout: Measure ATP-based cell viability (e.g., CellTiter-Glo).

    • Validation Logic: The mutant cells must show a significant rightward shift in the IC50 curve for BPCQCA (resistance) but remain equally sensitive to Doxorubicin compared to WT cells. This definitively proves the MoA is on-target eIF4A inhibition.

Workflow Design 1. sgRNA & ssODN Design (Targeting eIF4A1 pocket) Transfection 2. Cas9 RNP Nucleofection (Minimizes off-targets) Design->Transfection Selection 3. Clonal Isolation & Genomic Validation (NGS) Transfection->Selection Control Off-Target Control (Non-targeting sgRNA) Transfection->Control Assay 4. Pharmacological Profiling (Viability Rescue Assay) Selection->Assay Control->Assay

Figure 2: CRISPR-Cas9 HDR Workflow for Essential Gene Target Validation.

References

1.[2] Title: CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A Source: Cell Reports (NIH) URL: [Link]

2.[3] Title: Amidino-Rocaglates: A Potent Class of eIF4A Inhibitors Source: Cell Chemical Biology (NIH) URL: [Link]

3.[1] Title: Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action Source: ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratories on the safe handling and lifecycle management of complex halogenated heterocycles. 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS: 86...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with laboratories on the safe handling and lifecycle management of complex halogenated heterocycles. 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS: 863185-06-2)[1] is a specialized research compound that demands stringent operational and disposal protocols.

Because this molecule contains a covalently bound chlorine atom on the quinoline ring, it cannot be treated as standard organic waste. This guide provides the causal reasoning and step-by-step methodologies required to handle and dispose of this chemical safely, ensuring regulatory compliance, environmental protection, and laboratory safety.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a self-validating safety system. While specific toxicological data for this exact molecule can be scarce, we extrapolate from its structural components and closely related halogenated quinoline carboxylic acids[2].

Property / HazardDescription / ValueOperational Implication
Chemical Name 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acidTarget compound for disposal tracking.
CAS Number 863185-06-2Required for EHS manifesting[1].
Structural Class Halogenated Aromatic Carboxylic AcidMandates specialized high-temp incineration[3].
Primary Hazards Skin Irritation (H315), Eye Irritation (H319)Requires strict PPE (nitrile gloves, goggles)[2].
Secondary Hazards Respiratory Irritation (H335)All powder handling must occur in a fume hood[2].

The Causality of Halogenated Waste Segregation

Why do we strictly segregate this compound from general organic waste?

The presence of the 8-chloro substituent fundamentally alters the disposal pathway. When non-halogenated organic waste is incinerated, it safely combusts into carbon dioxide and water. However, combusting halogenated compounds like 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid at standard temperatures generates highly corrosive hydrochloric acid (HCl) gas and potentially highly toxic polychlorinated dibenzodioxins (PCDDs)[3].

By segregating this compound into a dedicated stream, you ensure it is routed to a specialized high-temperature incinerator equipped with alkaline scrubbers. These scrubbers neutralize the acidic gases before they can be released into the environment, validating the integrity of the entire disposal lifecycle[4].

Operational Handling & Spill Response

Before executing disposal, safe handling must be established to prevent unnecessary waste generation and exposure.

  • PPE Requirements : Wear a standard laboratory coat, safety goggles, and nitrile gloves. Nitrile provides an excellent barrier against incidental contact with the dry powder and most carrier solvents used in drug development assays[4].

  • Spill Protocol :

    • Containment : If the dry powder is spilled, do not sweep it dry. Dry sweeping aerosolizes the active pharmaceutical ingredient (API), causing severe respiratory irritation[2].

    • Absorption : Gently cover the powder with absorbent paper dampened with a compatible solvent (e.g., isopropanol) to suppress dust generation.

    • Collection : Scoop the dampened mass using a non-sparking tool and place it directly into the Halogenated Solid Waste container[4].

Step-by-Step Disposal Methodology

This self-validating protocol ensures that every action has a verifiable safety check, preventing cross-contamination and container failure.

Phase A: Solid Waste Disposal (Powders, PPE, and Consumables)
  • Designate the Receptacle : Select a rigid, puncture-resistant container (e.g., high-density polyethylene) with a secure, screw-top lid.

  • Labeling : Affix a hazardous waste label explicitly stating: "Halogenated Solid Waste: Contains 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid". Do not use chemical abbreviations[3].

  • Collection : Deposit all contaminated weigh boats, pipette tips, absorbent papers, and gloves into this container.

  • Validation Check : Ensure the lid is tightly sealed immediately after use to prevent vapor release and accidental spills.

Phase B: Liquid Waste Disposal (Solvent Mixtures and Extracts)
  • Segregation : Never mix this waste with standard non-halogenated organic solvents (like pure acetone or ethanol) or aqueous acid/base waste[3].

  • Transfer : Using a funnel inside a certified chemical fume hood, slowly pour the liquid waste into a designated "Halogenated Liquid Waste" carboy.

  • Headspace Management : Fill the container to a maximum of 90% capacity. Causality: Leaving at least 10% headspace accommodates vapor expansion caused by ambient laboratory temperature fluctuations, preventing dangerous over-pressurization and container rupture[4].

  • Secondary Containment : Place the carboy in a secondary containment tray within the laboratory's Satellite Accumulation Area (SAA) to capture any potential leaks[3].

Phase C: EHS Transfer
  • Manifesting : Complete your institution's hazardous waste manifest, clearly listing the CAS number (863185-06-2) and the estimated mass/volume.

  • Pickup : Request a pickup from your Environmental Health and Safety (EHS) department. Never transport hazardous waste across public hallways yourself.

Waste Management Workflow

The following diagram illustrates the logical decision-making process for routing 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid waste safely.

DisposalWorkflow Start Waste Generation: 2-(4-Butoxyphenyl)-8-chloroquinoline- 4-carboxylic acid Decision Determine Waste State Start->Decision Solid Solid Waste (Powders, PPE, Tips) Decision->Solid Solid Phase Liquid Liquid Waste (Solvent Extracts) Decision->Liquid Liquid Phase SolidCont Halogenated Solid Waste Container Solid->SolidCont LiquidCont Halogenated Liquid Waste Container Liquid->LiquidCont SAA Satellite Accumulation Area (SAA) Secondary Containment SolidCont->SAA LiquidCont->SAA EHS EHS Pickup & Manifest Verification SAA->EHS Incineration Specialized High-Temp Incineration (Alkaline Scrubbers) EHS->Incineration EPA Compliant Disposal

Workflow for the segregation and disposal of halogenated quinoline carboxylic acid waste.

References

  • UTIA Safety Office, "Laboratory Hazardous Waste Management Guide",[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

Comprehensive Safety & Operational Guide: Handling 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid As drug development professionals and researchers, handling novel active pharmaceutical ingredients (APIs) and int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

As drug development professionals and researchers, handling novel active pharmaceutical ingredients (APIs) and intermediate building blocks requires a rigorous, zero-tolerance approach to exposure. 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS No. 863185-06-2)[1] is a functionalized quinoline derivative. The presence of the lipophilic butoxyphenyl group, the electron-withdrawing chlorine atom, and the ionizable carboxylic acid moiety dictates its physical behavior, solubility profile, and interaction with biological tissues[2].

This guide synthesizes technical accuracy with field-proven laboratory insights to provide a self-validating operational and safety framework. Our goal is to empower your research by ensuring that every protocol you execute is grounded in causality and authoritative safety standards.

Chemical Profile & Hazard Assessment

Before handling any compound, it is critical to understand the why behind its hazard classifications. The quinoline core, combined with the carboxylic acid group, makes this compound a known mucosal and respiratory irritant[3].

Property / HazardDetailsScientific Causality & Insight
Chemical Name 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acidFunctionalized heterocycle used in medicinal chemistry.
CAS Number 863185-06-2[1]Unique identifier for tracking and SDS verification.
Molecular Formula C₂₀H₁₈ClNO₃[1]The presence of the halogen (Cl) dictates specific waste disposal pathways.
H302 Harmful if swallowed[4]Biologically active core; systemic toxicity upon ingestion.
H315 / H319 Causes skin/serious eye irritation[3][4]The acidic moiety (pKa ~4.5) and lipophilic tail allow it to interact with and disrupt lipid bilayers in the skin and cornea.
H335 May cause respiratory irritation[3][4]Fine powders of quinoline derivatives are highly prone to aerosolization and inhalation.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand how it functions as a barrier against this specific chemical's properties.

PPE CategorySpecificationOperational Causality (The "Why")
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides an excellent barrier against dry, lipophilic powders. Crucial Note: If you are dissolving this compound in DMSO or DMF, you must double-glove or upgrade to butyl rubber, as standard nitrile degrades rapidly in these solvents.
Eye Protection Tight-fitting Chemical Safety GogglesThe powder poses a severe eye irritation risk (H319)[3]. Standard safety glasses with side shields are insufficient against airborne particulate matter.
Respiratory N95 or Half-Face P100 RespiratorRequired if handling outside a certified fume hood. The compound is a respiratory irritant (H335)[3]. Fume hoods mitigate this, but out-of-hood transfers require particulate filtration.
Body Protection Standard Cotton Lab Coat (Knit Cuffs)Prevents electrostatic cling of the powder to personal clothing. Knit cuffs prevent accidental dragging through spilled powder.

Operational Workflow: Safe Handling & Weighing

Quinoline derivatives often exist as fine, dry powders that accumulate static charge, leading to electrostatic repulsion and aerosolization during weighing. Follow this self-validating protocol to ensure containment.

Step-by-Step Methodology:

  • Environmental Verification: Verify that the Class II biological safety cabinet or chemical fume hood has a face velocity of at least 100 fpm (0.5 m/s)[5].

  • Tool Selection: Utilize anti-static weighing boats and grounded metal spatulas. Insight: Plastic spatulas generate static electricity, causing the powder to "jump" and aerosolize, increasing inhalation risk.

  • Tare & Transfer: Tare the anti-static boat. Slowly transfer the 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. Keep the source bottle as close to the weighing boat as possible to minimize the drop distance.

  • Sealing: Seal the weighing boat or transfer the powder directly into a pre-labeled vial before removing it from the fume hood. Never transport open powder across the laboratory.

  • Decontamination: Wipe down the analytical balance and spatulas. Because the compound is a carboxylic acid, wiping tools with a mild basic aqueous solution (which forms a soluble salt) followed by an ethanol wipe ensures complete removal.

OperationalWorkflow Start Preparation Phase (Verify PPE & Hood Velocity) Weighing Weighing Protocol (Anti-static tools, minimize drop) Start->Weighing PPE & Environment Verified Transfer Transfer & Dissolution (Seal containers in hood) Weighing->Transfer Material Weighed CleanUp Decontamination (Mild base / Ethanol wipe) Transfer->CleanUp Process Complete Disposal Waste Disposal (Halogenated organic stream) CleanUp->Disposal Waste Generated

Figure 1: Self-validating operational workflow for handling quinoline-4-carboxylic acid derivatives.

Spill Response & Decontamination Protocol

In the event of a powder spill, immediate and calculated action is required to prevent aerosolization and respiratory exposure[5].

Step-by-Step Methodology:

  • Assess & Isolate: Determine the spill size. For localized benchtop spills (<50g), proceed with local cleanup. Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Dust Suppression (Critical): Do NOT dry sweep. Dry sweeping aerosolizes the irritant powder[5]. Instead, gently cover the spill with absorbent paper towels lightly dampened with water or ethanol.

  • Collection: Carefully scoop the dampened paper and powder using a non-sparking tool or stiff cardboard into a hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water, followed by an ethanol wipe to remove any residual lipophilic compound.

SpillResponse Spill Spill Detected (Solid Powder) Assess Assess Extent (Isolate area) Spill->Assess Contain Dust Suppression (Apply damp absorbent paper) Assess->Contain Localized Spill Collect Collection (Scoop into sealed container) Contain->Collect Dust Suppressed Decon Surface Decontamination (Soap & Water / Ethanol) Collect->Decon Area Cleared

Figure 2: Step-by-step spill response pathway prioritizing dust suppression.

Waste Management & Disposal Plan

Environmental compliance is just as critical as personal safety. Because 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid contains a chlorine atom, it must be handled under strict disposal guidelines[5].

Step-by-Step Methodology:

  • Classification: Classify all solid waste, contaminated gloves, and weighing boats as Halogenated Organic Solid Waste . Insight: Environmental regulations strictly require halogenated waste to be segregated from non-halogenated waste to prevent the formation of toxic dioxins during facility incineration.

  • Packaging: Place all waste in a compatible, leak-proof High-Density Polyethylene (HDPE) container. Do not use standard thin-walled trash bags.

  • Labeling: Label the container clearly with "Hazardous Waste: Halogenated Organic Solid - Toxic/Irritant" and include the CAS number (863185-06-2).

  • Disposal: Do not flush any quantity down the drain[5]. Transfer the sealed container to your institution's approved environmental health and safety (EHS) waste disposal plant for high-temperature incineration.

References

  • ChemScene. "863185-06-2 | 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrVe6XkWxiwmJpz9eMfqvPEgzCqapjTvLHb3M_WotPeWpySDR5g-EWBTv7V499BOQPeMIW6vOwzFWHX1JVnD5p0W2wuOR_8Hos8NOKzyKEPDZ1fwhvqXm8jHFtq_4g2pKU3sLPH6MnZEIhXxw=]
  • BLD Pharm. "863185-11-9|7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid Hazard Statements". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB-pj2S7v3aveP43K6-q-yzh-T5TOaFCnZTctk7EeCrW27_jCiGp-LzkQ1b9LeqC09fIkbpD70yewNXxzdZQsiy1V1kEEg-wPrN4GvuMbdxdmDoIp4WvWD49P05KDfMH--AdCcmliYEPaDalA=]
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Quinoline Derivatives". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwNHqHQmqc1S1TX4yNutHi-BG11iDe1nNOXHtBqFGDNrCNo2IYiBFZHV8xhsEW0fRJar5OM_QBNqdpEatRvD7feJ5xTEDq_891OJ_3lrwk_K2bEPhLxVZeWnMJRGcxK7ThWujiXdRZQGme_Aazoj1ILksG8ARXEHXVBa5o0XM3FPy9Xm_JXEAIryFI3n6wY2rpuhe3LIgGwN5qjsc_5JGtyFmf48RK6jJy9Rjz4T8EDaAhnflxa-jSquncgQBbCNjIOVwX9SB1EnprssxN]
  • PubChem. "4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGejdC7ix6RkjozAK38bnDL4FYN1_o46waWGhrPW-ldDIHHJgSsU5iw42A5nkdxbvcCpp0CxCNYELyrbNAqSWPXILxl9qQUKZerNcziDwY62bFkCe1DDdkomImAkw2Y6Z2-039_8IUlbnOoaJJRdjd6tALszpcOhBJgrWQygtSE]
  • MilliporeSigma. "4-Quinolinecarboxylic acid 97 486-74-8". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8mf-bWKbqEjOXpIC-a-k8MS1CP5z-Cwwhyrg53VNJxQsmF25IKzsgV25t_pDa0JOTyZDEBiPL85uluP2GNN3Sdt_QNhpx-8OM9NmU8VxpdtNCmahI2IwL2VpLT0p7zWahgv7cWpfN1h2uLWLuzxx1AJhw5g==]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.